molecular formula C8H10N2O2 B1279846 3-Amino-4-(methylamino)benzoic acid CAS No. 66315-15-9

3-Amino-4-(methylamino)benzoic acid

Cat. No.: B1279846
CAS No.: 66315-15-9
M. Wt: 166.18 g/mol
InChI Key: QZZIBMYRWBVKLM-UHFFFAOYSA-N
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Description

3-Amino-4-(methylamino)benzoic acid (CAS 66315-15-9), commonly known as the MeDbz linker, is a specialized benzoic acid derivative with significant applications in advanced peptide chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in solid-phase peptide synthesis (SPPS) for the on-resin synthesis of cyclic peptides and thiodepsipeptides . The compound enables a unique cyclative cleavage mechanism that facilitates head-to-tail macrocyclization of unprotected peptides directly on the resin, simplifying the production of structurally constrained peptides that are increasingly important in drug discovery . This mechanism proceeds through the formation of an N-acyl urea intermediate, which can be selectively activated for cyclization, providing researchers with a powerful tool for generating diverse peptide architectures. Researchers utilize this compound particularly for developing peptide-based therapeutics with improved binding properties and metabolic stability compared to linear peptides. The methodology allows for subsequent one-pot modifications including desulfurization, disulfide bond formation, and S-alkylation of cysteine residues, greatly expanding its utility in synthetic biology and medicinal chemistry programs . With a molecular formula of C8H10N2O2 and molecular weight of 166.18 g/mol , this solid compound features both aromatic amine and carboxylic acid functional groups that contribute to its versatile reactivity. Computed physicochemical properties include a topological polar surface area of 75.35 Ų and high gastrointestinal absorption, informing its application in drug discovery pipelines . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZIBMYRWBVKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467951
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-15-9
Record name 3-Amino-4-(methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66315-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methylamino)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Guide to the Synonyms and Identifiers of 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise identification of chemical compounds is paramount. 3-Amino-4-(methylamino)benzoic acid is a compound of interest in various research domains, and a clear understanding of its nomenclature is essential for accurate literature review, database searching, and chemical procurement. This technical guide provides a structured overview of the synonyms and identifiers for this compound.

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound.[1][2][3] However, it is also known by several other names and is cataloged under various identifiers in chemical databases and commercial inventories.

Nomenclature and Identification

The synonyms for this compound range from minor variations in formatting to distinct names used by different suppliers and databases. These alternative appellations are critical to recognize when conducting comprehensive searches for this molecule. The Chemical Abstracts Service (CAS) number, a unique numerical identifier, is crucial for unambiguous identification.

Below is a comprehensive table summarizing the known synonyms and identifiers for this compound.

Identifier Type Identifier Source/Reference
IUPAC Name This compoundPubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3]
CAS Number 66315-15-9PubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3][4][5][6][7][8][9]
Molecular Formula C8H10N2O2PubChem, Rlavie, ChemScene[1][4][5]
InChI Key QZZIBMYRWBVKLM-UHFFFAOYSA-NPubChem, Sigma-Aldrich, Alfa Chemistry[1][2][3]
Canonical SMILES CNC1=C(C=C(C=C1)C(=O)O)NPubChem, Alfa Chemistry[1][3]
Depositor-Supplied Synonyms 3-amino-4-methylamino-benzoic AcidPubChem[1]
3-Amino-4-methylaminobenzoic acidPubChem[1]
Benzoic acid, 3-amino-4-(methylamino)-PubChem, Rlavie[1][4]
3-azanyl-4-(methylamino)benzoic acidAlfa Chemistry[3]
Product Codes/Catalog Numbers CS-W006930ChemScene[5]
RCA31515Biosynth[6]
CS-T-93998CLEARSYNTH[8]
AGN-PC-00ASIXAlfa Chemistry[3]
AKOS010216217PubChem, Alfa Chemistry[1][3]
MFCD06208249PubChem, ChemScene, Biosynth[1][5][6]
Database Identifiers DTXSID40467951PubChem[1]
FXE8Z9Q7KNPubChem[1]
SCHEMBL1067119PubChem[1]

This consolidation of names and identifiers serves as a valuable resource for ensuring accuracy and thoroughness in scientific research and communication involving this compound.

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid (CAS: 66315-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzoic acid, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and peptide chemistry. This document consolidates available data on its chemical and physical properties, spectral information, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. While some physical properties are not extensively documented in publicly available literature, the following tables summarize known identifiers and properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 66315-15-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CNC1=C(C=C(C=C1)C(=O)O)N[1]
InChI Key QZZIBMYRWBVKLM-UHFFFAOYSA-N[2]
PubChem CID 11521144[1]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical Form Solid[2]
Boiling Point 386 °C[3]Predicted value.
Storage Temperature Keep in dark place, inert atmosphere, room temperature.[2]
Purity ≥95% - 98%[4]Commercially available purity.

Spectral Data

The following table summarizes the available spectral data for the characterization of this compound.

Table 3: Spectral Data

TechniqueData
¹H NMR (300 MHz, DMSO-d₆) δ 7.47-7.51 (m, 1H), 7.37 (d, J = 2.1Hz, 1H), 6.53 (d, J = 8.4Hz, 1H), 2.90 (s, 3H)[4]
LC-MS [M+H]⁺ = 167.11[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound.[4]

Workflow for the Synthesis of this compound

G start 4-(Methylamino)-3-nitrobenzoic acid reagents Palladium-carbon catalyst Methanol Hydrogen atmosphere start->reagents Suspend in reaction Stir at room temperature for 2 hours reagents->reaction filtration Filter to remove catalyst reaction->filtration concentration Concentrate filtrate under reduced pressure filtration->concentration product This compound (white solid) concentration->product

Caption: Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Suspend 4-(Methylamino)-3-nitrobenzoic acid (9.8 g, 49.96 mmol) and a palladium-carbon catalyst (1 g) in methanol (200 ml).

  • Reaction: Stir the suspension for 2 hours at room temperature under a hydrogen atmosphere.

  • Work-up: Upon completion of the reaction, remove the solid catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound (8.2 g, 99% yield) as a white solid.

  • Confirmation: The product can be confirmed by LC-MS (electrospray ionization, m/z): [M + H]⁺ 167.11.[4]

Applications in Drug Development and Peptide Synthesis

Key Intermediate in the Synthesis of Dabigatran

This compound is a crucial intermediate in the synthesis of Dabigatran, an anticoagulant medication.[5][6][7] The general workflow involves the coupling of this intermediate with other building blocks to construct the final complex molecule.

Workflow of Dabigatran Synthesis from this compound

G start This compound step1 Amide coupling with N-(pyridin-2-yl)-β-alanine ethyl ester start->step1 intermediate1 Ethyl 3-((3-amino-4-(methylamino)benzoyl) (pyridin-2-yl)amino)propanoate step1->intermediate1 step2 Cyclization with N-(4-cyanophenyl)glycine intermediate1->step2 intermediate2 Benzimidazole core formation step2->intermediate2 step3 Further transformations intermediate2->step3 product Dabigatran Etexilate step3->product

Caption: Role as an intermediate in Dabigatran synthesis.

MeDbz Linker for On-Resin Peptide Cyclization

In peptide chemistry, this compound is utilized as the MeDbz linker for the on-resin synthesis of cyclic peptides.[8][9][10][11] This methodology is valuable for producing cyclic thiodepsipeptides and cyclic homodetic peptides, which are of increasing interest in drug discovery.

Workflow of On-Resin Peptide Cyclization using the MeDbz Linker

G start Solid support with MeDbz linker step1 Solid-phase peptide synthesis (SPPS) of linear peptide start->step1 step2 Activation of the linker step1->step2 step3 Intramolecular cyclization step2->step3 step4 Cleavage from the resin step3->step4 product Cyclic Peptide step4->product

Caption: On-resin peptide cyclization workflow.

General Methodology:

  • The linear peptide is assembled on a solid support functionalized with the MeDbz linker using standard solid-phase peptide synthesis (SPPS) techniques.

  • Following the assembly of the linear peptide, the linker is activated.

  • An intramolecular cyclization reaction occurs, which also facilitates the cleavage of the cyclic peptide from the resin.

  • The crude cyclic peptide is then purified. This method can be followed by one-pot procedures such as desulfurization or disulfide bond formation.[8][9]

Biological Activity and Potential Mechanism of Action

Activity Against Retinoblastoma Cells

Some commercial suppliers note that this compound has been shown to inhibit the growth of retinoblastoma cells and may act by binding to specific sites in cellular proteins, thereby inhibiting protein synthesis.[3] However, detailed studies, including quantitative data (e.g., IC₅₀ values) and the specific signaling pathways involved, are not extensively described in the peer-reviewed literature.

Hypothetical Signaling Pathway Inhibition

Given its structure as a modified amino acid, a potential mechanism of action for its anti-cancer activity could involve the inhibition of protein kinase signaling pathways, which are often dysregulated in cancer.[12][13][14] Many small molecule kinase inhibitors are ATP-competitive and target the ATP-binding pocket of kinases.[12][15] Aromatic amino acid derivatives can play a role in targeting these pathways.[16][17][18][19][20]

Below is a diagram of a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound in cancer cells. It is important to note that this is a generalized and hypothetical pathway, as the specific mechanism for this compound has not been elucidated.

Hypothetical Kinase Inhibition Signaling Pathway

G inhibitor This compound (Hypothetical Inhibitor) receptor Receptor Tyrosine Kinase (RTK) inhibitor->receptor Inhibits ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation and Survival erk->proliferation Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

Table 4: Hazard and Precautionary Statements

CategoryCodesDescription
Hazard Statements H302, H315, H319, H332, H335[2][3]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.
Precautionary Statements P261, P280, P305+P351+P338[2]Avoid breathing dust/fume/gas/mist/vapours/spray, Wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable building block for organic synthesis, with demonstrated utility as a key intermediate in the production of the anticoagulant Dabigatran and as a specialized linker in the synthesis of cyclic peptides. While its potential as an anti-cancer agent, particularly against retinoblastoma, has been noted, this area requires further in-depth research to elucidate its mechanism of action and therapeutic potential. The experimental protocols for its synthesis and application in peptide chemistry are well-defined, providing a solid foundation for its use in research and development.

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic chemical properties, synthesis, and known applications of 3-Amino-4-(methylamino)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic steps are provided. Furthermore, this guide includes mandatory visualizations of the chemical structure, a proposed synthetic workflow, and its application in peptide chemistry using the Graphviz DOT language, adhering to specified formatting requirements.

Chemical Structure and Identification

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure features a benzene ring substituted with a carboxylic acid group, an amino group, and a methylamino group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 66315-15-9[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Canonical SMILES CNC1=C(C=C(C=C1)C(=O)O)N[1]
InChI InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)[1]
InChIKey QZZIBMYRWBVKLM-UHFFFAOYSA-N[1]

digraph "3_Amino_4_methylamino_benzoic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_carboxyl [label="C", pos="-2.4,0!"]; O1_carboxyl [label="O", pos="-3.6,0.7!"]; O2_carboxyl [label="O", pos="-2.4,-1!"]; H_carboxyl [label="H", pos="-3.2,-1.5!"]; N_amino [label="N", pos="-2.4,2.8!"]; H1_amino [label="H", pos="-3.2,2.4!"]; H2_amino [label="H", pos="-3.2,3.2!"]; N_methylamino [label="N", pos="2.4,0!"]; H_methylamino [label="H", pos="2.4,-0.8!"]; C_methyl [label="C", pos="3.6,0.7!"]; H1_methyl [label="H", pos="3.6,1.5!"]; H2_methyl [label="H", pos="4.4,0.3!"]; H3_methyl [label="H", pos="3.2,-0.1!"]; H_C3 [label="H", pos="2,2.6!"]; H_C4 [label="H", pos="0,3.8!"]; H_C6 [label="H", pos="-2,0.3!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; C5 -- N_amino; N_amino -- H1_amino; N_amino -- H2_amino; C2 -- N_methylamino; N_methylamino -- H_methylamino; N_methylamino -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C3 -- H_C3; C4 -- H_C4; C6 -- H_C6;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Boiling Point 386.0 °C at 760 mmHg[2]
Flash Point 187.3 °C[2]
Density 1.343 g/cm³[2]
pKa (acidic) (Predicted) 4.5
pKa (basic) (Predicted) 2.8 (amino), 5.2 (methylamino)
LogP (Predicted) 1.2
Solubility Soluble in DMSO

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution reaction with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. The second step is the reduction of the nitro group to an amino group.

Synthesis_Workflow start 4-Chloro-3-nitrobenzoic acid intermediate 4-(Methylamino)-3-nitrobenzoic acid start->intermediate Methylamine, Heat product This compound intermediate->product Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (25-30%)

  • 2M aqueous sulfuric acid or acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (836 mL).

  • Heat the mixture to reflux. A clear solution should form.

  • Maintain the reflux for 2-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to approximately 2-5 with 2M aqueous sulfuric acid or acetic acid to precipitate the product.

  • Isolate the resulting orange/yellow solid by filtration.

  • Wash the filter cake with water and then with ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

  • Dry the purified 4-(methylamino)-3-nitrobenzoic acid under vacuum at 60 °C. A yield of 95-97% with a purity of >99% can be expected.[3]

Experimental Protocol: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

Materials:

  • 4-(methylamino)-3-nitrobenzoic acid

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 4-(methylamino)-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at a suitable pressure, e.g., balloon pressure or from a pressurized source).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

Expected ¹H NMR Data (in DMSO-d₆):

  • Aromatic protons: ~6.5-7.5 ppm

  • -NH₂ protons: ~5.0-6.0 ppm (broad singlet)

  • -NH(CH₃) proton: ~4.0-5.0 ppm (broad singlet or quartet depending on coupling to methyl protons)

  • -COOH proton: ~12.0-13.0 ppm (very broad singlet)

  • -CH₃ protons: ~2.8-3.0 ppm (singlet or doublet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

  • Carbonyl carbon (-COOH): ~165-175 ppm

  • Aromatic carbons: ~110-150 ppm

  • Methyl carbon (-CH₃): ~30-40 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Expected IR Data (cm⁻¹):

  • O-H stretch (carboxylic acid): 2500-3300 (broad)

  • N-H stretch (amino and methylamino): 3300-3500 (sharp to medium)

  • C=O stretch (carboxylic acid): 1680-1710

  • C=C stretch (aromatic): 1450-1600

  • C-N stretch: 1250-1350

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected Mass Spectrometry Data:

  • [M+H]⁺: 167.0815 (for C₈H₁₀N₂O₂ + H⁺)

  • [M-H]⁻: 165.0670 (for C₈H₁₀N₂O₂ - H⁺)

Applications in Research and Development

Linker in Peptide Cyclization

This compound has been utilized as a linker, referred to as the MeDbz linker, for on-resin peptide cyclization. This methodology is valuable in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides, which are of increasing interest in drug discovery. The workflow involves the solid-phase synthesis of a linear peptide on the MeDbz linker, followed by an on-resin, cleavage-inducing cyclization.

Peptide_Cyclization_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_post_cyclization Post-Cyclization Modification resin MeDbz Linker on Solid Support peptide Linear Peptide Assembly resin->peptide Stepwise Amino Acid Coupling cyclization Cleavage-Inducing Cyclization peptide->cyclization product Cyclic Peptide cyclization->product modification One-Pot Procedures: - Desulfurization - Disulfide Bond Formation - S-alkylation product->modification

References

Safety precautions and handling for 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-(methylamino)benzoic acid

Introduction

This compound (CAS No. 66315-15-9) is a chemical compound utilized in laboratory settings for research and chemical synthesis.[1][2] This guide provides a comprehensive overview of its associated hazards, safety precautions, and handling procedures to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the compound's potential health risks.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][3]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.[1][3]

Signal Word: Warning[2][3]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P312: Call a poison center or doctor if you feel unwell.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueReference
CAS Number 66315-15-9[1][2][4]
Molecular Formula C₈H₁₀N₂O₂[1][4][5]
Molecular Weight 166.18 g/mol [4][5]
Physical Form Solid[2]
Boiling Point 386 °C[5]
Purity 95% - 97%[2][3]

Handling and Storage Protocols

Safe Handling

Proper handling techniques are essential to minimize exposure.

  • Engineering Controls: Use only with adequate ventilation.[3] Facilities should be equipped with an eyewash fountain.[3] Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling and before breaks.[1][3] Do not eat, drink, or smoke when using this product.

  • Procedural Controls: Avoid the formation of dust and aerosols.[1]

Storage Conditions

Correct storage is necessary to maintain the compound's integrity and prevent accidents.

  • Store in a tightly-closed container when not in use.[3]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3][6]

  • Recommended storage is in a dry area at 2-8℃ or room temperature, kept in a dark place under an inert atmosphere.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

No occupational exposure limit values have been established for this substance.[1][3] In the absence of defined limits, stringent exposure controls must be implemented.

Engineering Controls

Handle the substance in a well-ventilated area.[3] A laboratory fume hood is recommended for all procedures that may generate dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE_Requirements cluster_ppe Required Personal Protective Equipment ppe_main Handling this compound eye_face Eye/Face Protection (Safety glasses with side-shields or face shield) ppe_main->eye_face skin Skin Protection (Chemical-resistant gloves and a complete suit protecting against chemicals) ppe_main->skin respiratory Respiratory Protection (NIOSH/MSHA approved respirator for dusts) ppe_main->respiratory

Caption: Mandatory PPE for handling the compound.

  • Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU), such as a face shield and safety glasses.[1]

  • Skin Protection: Handle with gloves that have been inspected prior to use.[1] Wear a complete suit protecting against chemicals; the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[1][7]

  • General Advice: Immediately remove any clothing contaminated by the product and move out of the dangerous area.[3]

  • If Inhaled: Move the person into fresh air.[3] If breathing is difficult or does not resume, give artificial respiration and consult a physician.[1][7]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1][7] If skin irritation occurs, get medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][7] If eye irritation persists, seek medical attention.[3]

  • If Swallowed: Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person and consult a physician.[1][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7][8]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow a structured response to ensure safety and containment.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full PPE (See Section 5.2) ventilate->ppe contain Contain Spill (Prevent entry into drains/waterways) ppe->contain cleanup Clean Up Spill (Use inert material, sweep or vacuum) contain->cleanup dispose Place in Suitable, Closed Container for Disposal cleanup->dispose consult Consult Local Regulations for Disposal dispose->consult end Spill Managed consult->end

Caption: Logical workflow for handling a chemical spill.

  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[3] Avoid dust formation and breathing vapors, mist, or gas.[1][7]

  • Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][3]

  • Methods for Cleaning Up: Contain the spill to prevent further leakage.[3] Use a vacuum, sweep up, or absorb with inert material and place it into a suitable, closed container for disposal.[3] Avoid creating dust.[1][7]

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7] Data on reproductive toxicity and specific target organ toxicity from repeated exposure is not available.[7]

Disposal Considerations

Disposal of this material must be conducted in accordance with federal, state, and local regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of as an unused product.[7] Do not mix with other waste.

References

Technical Guide: Material Safety Data Sheet for 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide and should be used for informational purposes by qualified professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always refer to the supplier-specific SDS for the most current and detailed safety information.

Chemical Identification and Properties

This section provides fundamental identification and physicochemical properties of 3-Amino-4-(methylamino)benzoic acid.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 66315-15-9[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Physical Form Solid
Synonyms 3-amino-4-methylamino-benzoic Acid, Benzoic acid, 3-amino-4-(methylamino)-[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphere. Recommended storage at 2-8°C.[2][3]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319WarningCauses serious eye irritation
Acute Toxicity, InhalationCategory 4H332WarningHarmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation

Note: The toxicological properties of this compound have not been thoroughly investigated. The GHS classification is based on available data from suppliers.[4]

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[5]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[5]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid formation of dust and aerosols.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[2]

  • Store at room temperature or as recommended at 2-8°C.[2][3]

  • Store in a dark place under an inert atmosphere.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecifications
Eye/Face Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[2]
Respiratory For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Experimental Protocols for Hazard Assessment

While specific toxicological data for this compound is limited, the following are detailed, generalized experimental protocols based on OECD guidelines for assessing the hazards associated with this type of compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (preferably females). Acclimatize the animals for at least 5 days before dosing.

  • Dose Preparation: The test substance is typically administered in a constant volume via gavage. The vehicle should be inert (e.g., water, corn oil).

  • Dosing Procedure: A stepwise procedure is used with defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information. If no information is available, a starting dose of 300 mg/kg is often used.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The classification is determined by the number of animals that die within a defined period at a given dose level.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_14_days Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe_14_days outcome Evaluate Outcome observe_14_days->outcome stop_classify Stop Test & Classify outcome->stop_classify 2 or 3 Animals Die dose_lower Dose 3 More Animals at Lower Dose outcome->dose_lower < 2 Animals Die (at high dose) dose_higher Dose 3 More Animals at Higher Dose outcome->dose_higher 0 or 1 Animal Dies (at low/intermediate dose) dose_lower->observe_14_days dose_higher->observe_14_days

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Test Substance Application: Apply 0.5 g of the solid substance (moistened with a small amount of an appropriate vehicle) to a small area (~6 cm²) of shaved skin. Cover with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days to assess reversibility.

  • Confirmatory Test: If the initial test does not show corrosive effects, the response is confirmed in up to two additional animals.

  • Scoring: Skin reactions are scored based on a standardized scale. A substance is considered an irritant if specified mean scores are reached.

OECD_404_Workflow start Start: Initial Test (1 Rabbit) apply_substance Apply 0.5g of Substance to Shaved Skin start->apply_substance expose_4_hours 4-Hour Exposure apply_substance->expose_4_hours observe_skin Observe & Score Skin Reactions (up to 14 days) expose_4_hours->observe_skin corrosive_check Corrosive Effect? observe_skin->corrosive_check final_classification Final Classification (Irritant or Non-Irritant) observe_skin->final_classification No Corrosion in Confirmatory Test stop_classify_corrosive Stop Test Classify as Corrosive corrosive_check->stop_classify_corrosive Yes confirm_test Confirmatory Test (up to 2 more rabbits) corrosive_check->confirm_test No confirm_test->observe_skin

Caption: OECD 404 Dermal Irritation/Corrosion Testing Workflow.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Test Substance Application: A single dose (e.g., 0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations for corneal opacity, iritis, conjunctival redness, and chemosis are scored. The observation period can extend up to 21 days to assess reversibility.

  • Confirmatory Test: If severe irritation or corrosion is not observed in the initial test, the response is confirmed in up to two additional animals.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

OECD_405_Workflow start Start: Initial Test (1 Rabbit) apply_to_eye Apply Substance to Conjunctival Sac start->apply_to_eye observe_eye Observe & Score Eye Lesions (up to 21 days) apply_to_eye->observe_eye severe_effect_check Severe Irritation or Corrosion? observe_eye->severe_effect_check final_classification Final Classification observe_eye->final_classification No Severe Effects in Confirmatory Test stop_classify_severe Stop Test Classify as Severe severe_effect_check->stop_classify_severe Yes confirm_test Confirmatory Test (up to 2 more rabbits) severe_effect_check->confirm_test No confirm_test->observe_eye

Caption: OECD 405 Eye Irritation/Corrosion Testing Workflow.

General Laboratory Chemical Handling Workflow

The following diagram illustrates a logical workflow for handling hazardous chemicals like this compound in a research environment.

Chemical_Handling_Workflow plan Planning & Risk Assessment - Review SDS - Identify Hazards prep Preparation - Gather PPE - Prepare Workspace (Fume Hood) plan->prep handling Chemical Handling - Weighing/Dispensing - Conducting Experiment prep->handling cleanup Cleanup & Decontamination - Clean Glassware - Decontaminate Surfaces handling->cleanup waste Waste Disposal - Segregate Waste - Label & Store for Pickup cleanup->waste storage Storage - Return to Designated Storage - Ensure Container is Sealed waste->storage end End of Process storage->end

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(methylamino)benzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its background, synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics in a structured tabular format. Additionally, this guide presents diagrams illustrating its synthetic workflow and a hypothetical signaling pathway related to its potential anticancer properties, created using the DOT language for Graphviz.

Introduction and Background

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 66315-15-9[2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Yellow solid[3]
Boiling Point 386 °C[1]
SMILES CNC1=C(C=C(C=C1)C(=O)O)N[2]
InChI Key QZZIBMYRWBVKLM-UHFFFAOYSA-N[2]
LogP (computed) 1.0087[4]
Topological Polar Surface Area 75.35 Ų[4]
¹H-NMR (300 MHz, DMSO-d₆) δ 7.47-7.51 (m, 1H), 7.37 (d, J = 2.1Hz, 1H), 6.53 (d, J = 8.4Hz, 1H), 2.90 (s, 3H)[5]
LC-MS (ESI) [M+H]⁺: 167.11[5]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 4-(Methylamino)-3-nitrobenzoic acid.

Experimental Protocol: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

This protocol is based on a method that affords a high yield of the final product.[5]

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid (9.8 g, 49.96 mmol)

  • 10% Palladium on carbon (Pd/C) catalyst (1 g)

  • Methanol (200 ml)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend 4-(Methylamino)-3-nitrobenzoic acid (9.8 g) and 10% palladium on carbon catalyst (1 g) in methanol (200 ml) in a suitable reaction vessel.

  • Stir the suspension at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, remove the solid catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

Results: This procedure affords this compound (8.2 g) as a white solid, corresponding to a 99% yield.[5] The product can be confirmed by LC-MS, which should show a peak at m/z 167.11 for [M+H]⁺.[5]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start reagents Suspend 4-(Methylamino)-3-nitrobenzoic acid and Pd/C in Methanol start->reagents reaction Stir under H₂ atmosphere at room temperature for 2 hours reagents->reaction filtration Filter to remove Pd/C catalyst reaction->filtration concentration Concentrate filtrate under reduced pressure filtration->concentration product This compound (White Solid, 99% yield) concentration->product

Synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

Reported Anticancer Activity
Hypothetical Signaling Pathway in Cancer

While the precise mechanism of action for this compound in retinoblastoma cells has not been elucidated in the available literature, many aminobenzoic acid derivatives have been investigated as anticancer agents.[6][7] These compounds can interfere with various cellular processes, including cell cycle progression and apoptosis. The diagram below illustrates a hypothetical signaling pathway through which a substituted aminobenzoic acid derivative might exert its anticancer effects, potentially through the modulation of key regulatory proteins in the cell cycle.

Disclaimer: The following diagram is a generalized and hypothetical representation and has not been experimentally validated for this compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Compound This compound Target Putative Intracellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition? CDK_Cyclin CDK/Cyclin Complex Target->CDK_Cyclin Activation Caspase Caspase Activation Target->Caspase Modulation? Rb_E2F pRb-E2F Complex CDK_Cyclin->Rb_E2F Phosphorylation E2F E2F (free) Rb_E2F->E2F Release Proliferation Cell Proliferation E2F->Proliferation Transcription of S-phase genes Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway for anticancer activity.

Applications in Drug Development and Research

As an intermediate in the synthesis of pharmaceuticals like Dabigatran, this compound holds importance in the field of drug manufacturing. Its reported activity against retinoblastoma cells suggests that it could be a lead compound for the development of new anticancer agents. Further research is warranted to validate its biological activity, elucidate its mechanism of action, and explore its potential in medicinal chemistry. The presence of multiple reactive sites on the molecule also makes it a candidate for the synthesis of novel polymers and other functional materials.

Conclusion

This compound is a compound with established utility as a synthetic intermediate and potential as a biologically active molecule. This guide has provided a detailed overview of its synthesis, with a clear experimental protocol and workflow diagram. While its physicochemical properties are partially characterized, further studies are needed to provide a complete spectroscopic and physicochemical profile. The preliminary reports of its anticancer activity are promising, but require rigorous scientific validation to understand its therapeutic potential and mechanism of action. Future research in these areas will be crucial for unlocking the full potential of this compound in both academic and industrial settings.

References

The Unseen Precursor: A Technical Guide to 3-Amino-4-(methylamino)benzoic acid as a Dabigatran Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of the direct thrombin inhibitor Dabigatran etexilate, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Among the potential process-related impurities is 3-Amino-4-(methylamino)benzoic acid, a key starting material in the synthesis of a crucial intermediate. This technical guide provides an in-depth analysis of the role of this compound as a Dabigatran impurity, its synthetic origins, analytical detection, and the regulatory considerations for its control.

Synthetic Origin and Pathway to Impurity Formation

This compound is a fundamental building block in the synthesis of Dabigatran. It serves as a precursor to N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester, a key intermediate that undergoes cyclization to form the benzimidazole core of Dabigatran.

The primary route for the formation of this compound as an impurity is through the incomplete reaction or carry-over from the initial stages of the synthesis. If this starting material is not fully consumed during the formation of the subsequent intermediate, it can persist through downstream processing and contaminate the final Dabigatran etexilate API.

Diagram: Synthetic Pathway and Impurity Formation

G A This compound (Starting Material) C N-[3-Amino-4-(methylamino)benzoyl]- N-2-pyridinyl-β-alanine ethyl ester (Intermediate) A->C Amide Coupling E Dabigatran Etexilate (API) A->E Carry-over B N-2-pyridinyl-β-alanine ethyl ester B->C D Further Synthetic Steps C->D D->E Impurity This compound (Process-Related Impurity)

Caption: Synthetic route to Dabigatran Etexilate highlighting the carry-over of unreacted this compound as a process-related impurity.

Regulatory Perspective and Control Strategy

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances, as outlined in the International Council for Harmonisation (ICH) guidelines.

ICH Guideline Considerations:

GuidelineRelevance to this compound Impurity
ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients: Mandates that appropriate controls are in place for starting materials.
ICH Q11 Development and Manufacture of Drug Substances: Emphasizes the importance of justifying the selection of starting materials and understanding the fate of impurities.
ICH Q3A(R2) Impurities in New Drug Substances: Provides guidance on the reporting, identification, and qualification of impurities.

A robust control strategy for this compound involves:

  • Rigorous Specification Setting: Establishing strict acceptance criteria for the purity of the incoming starting material.

  • Process Optimization: Ensuring the reaction conditions for the formation of the intermediate are optimized for complete conversion of the starting material.

  • Purification Procedures: Implementing effective purification steps in the downstream process to remove any unreacted starting material.

  • Validated Analytical Methods: Utilizing validated analytical methods to detect and quantify the presence of this impurity in the final API.

While specific pharmacopeial limits for this compound as an impurity in Dabigatran etexilate are not publicly detailed, the general principle is to control process-related impurities to the lowest reasonably achievable levels.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the separation and quantification of this compound from the Dabigatran API and other impurities.

Representative Experimental Protocol: HPLC-UV

This protocol is a representative example based on common practices for the analysis of Dabigatran and its impurities. Method validation in a specific laboratory is essential.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Diagram: Experimental Workflow for Impurity Analysis

G Sample Dabigatran Etexilate API Sample Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC System Preparation->HPLC Column C18 Column HPLC->Column Injection Detection UV Detector (225 nm) Column->Detection Elution Data Data Acquisition and Processing (Chromatogram) Detection->Data Quantification Quantification of This compound Data->Quantification

Caption: A typical workflow for the analysis of this compound impurity in a Dabigatran API sample using HPLC-UV.

Toxicological and Biological Significance

The toxicological profile of this compound as a drug impurity is not extensively documented in publicly available literature. However, the presence of any impurity in a drug substance is a potential safety concern. One study has indicated that this compound can inhibit the growth of retinoblastoma cells, though this finding is not within the context of its role as a pharmaceutical impurity.

Given the lack of specific toxicological data, the control of this impurity to the lowest possible levels is paramount to ensure patient safety. The principles of Threshold of Toxicological Concern (TTC), as outlined in ICH M7 for mutagenic impurities, may be considered in a comprehensive risk assessment, although there is no current evidence to suggest that this compound is mutagenic.

Conclusion

This compound is a critical starting material in the synthesis of Dabigatran and, consequently, a potential process-related impurity. Its presence in the final API is primarily due to carry-over from the initial synthetic steps. A robust control strategy, encompassing stringent specifications for the starting material, optimized reaction conditions, effective purification, and validated analytical methods, is essential for minimizing its levels in the final drug substance. While specific toxicological data is limited, adherence to regulatory guidelines and a commitment to process understanding and control are fundamental to ensuring the quality and safety of Dabigatran etexilate for patients. Further research into the specific biological effects of this and other process-related impurities will continue to be an important area of focus for pharmaceutical scientists.

Methodological & Application

Synthesis of 3-Amino-4-(methylamino)benzoic acid from 4-(methylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 3-Amino-4-(methylamino)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a key diamino-substituted benzoic acid derivative valuable in the development of pharmaceuticals and advanced materials. The primary synthetic route detailed is the reduction of the aromatic nitro group in the precursor, 4-(methylamino)-3-nitrobenzoic acid. This document explores the underlying chemical principles, compares various established reduction methodologies, and provides two distinct, detailed experimental protocols suitable for laboratory-scale synthesis. Emphasis is placed on the causality behind procedural steps, safety considerations, and process validation to ensure reproducibility and high-yield outcomes. This guide is intended for researchers, chemists, and professionals engaged in organic synthesis and drug development.

Introduction and Significance

This compound (CAS 66315-15-9) is a substituted aromatic diamine that serves as a critical building block in organic synthesis.[1] Its structure, featuring two distinct amine functionalities and a carboxylic acid group, makes it a versatile precursor for constructing complex heterocyclic systems, such as benzimidazoles, which are core scaffolds in many pharmacologically active molecules.[2][3] The synthesis of this compound is most commonly achieved through the chemoselective reduction of its nitro precursor, 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).[4][5]

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, yet its successful application in a multifunctional molecule requires careful selection of reagents and conditions to avoid unwanted side reactions.[6] This guide will focus on providing the necessary expertise to navigate these choices effectively.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the target compound is essential for planning the synthesis, work-up, and purification procedures.

Property4-(Methylamino)-3-nitrobenzoic acid (Reactant)This compound (Product)
CAS Number 41263-74-5[7][8]66315-15-9[1][9]
Molecular Formula C₈H₈N₂O₄[7]C₈H₁₀N₂O₂[1][9]
Molecular Weight 196.16 g/mol [7][8]166.18 g/mol [1][9]
Appearance Yellow to orange solid/crystalline powder[10][11]White to off-white solid[4]
Melting Point 210-212 °C[10]~164-168 °C (related isomer)[12]
Solubility Soluble in water, ethanol, and DMSO[10]Data not widely available, likely soluble in polar organic solvents and aqueous acid/base.
Storage Store in a dry, cool, well-ventilated place[13]Keep in a dark place, under an inert atmosphere, at room temperature

Strategic Overview: The Reduction of Aromatic Nitro Groups

The conversion of the nitro group in 4-(methylamino)-3-nitrobenzoic acid to a primary amine is the core transformation. The general reaction is depicted below.

G reactant 4-(Methylamino)-3-nitrobenzoic acid product This compound reactant->product [Reducing Agent] Solvent, Conditions

Caption: General reaction scheme for the synthesis.

Several classes of reducing agents are effective for this purpose, each with distinct advantages, disadvantages, and mechanistic pathways. The choice of method is critical and depends on factors such as substrate compatibility, available equipment, cost, and scale.

Catalytic Transfer Hydrogenation (Method A)

This is often the method of choice due to its clean nature, high yields, and the ease of removing the catalyst by simple filtration.[14]

  • Mechanism: In the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel), molecular hydrogen (H₂) is adsorbed onto the catalyst surface and activated.[15] The nitro compound also coordinates to the surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[16][17]

  • Advantages: High efficiency and selectivity. The only byproduct is water, simplifying purification.

  • Considerations: Requires specialized equipment for handling hydrogen gas, which is highly flammable.[18] The catalyst, particularly Palladium on Carbon (Pd/C), can be pyrophoric, especially after use, and must be handled with care under an inert atmosphere or while wet.[19][20] Certain functional groups (e.g., alkenes, alkynes, some halides) can also be reduced, although this is not a concern for the specified substrate.[14]

Dissolving Metal Reductions (Method B)

This classic method utilizes metals like iron, tin, or zinc in an acidic medium.[21] The use of iron powder is particularly economical and environmentally benign.[22][23]

  • Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group.[21] The acidic medium provides protons to form the intermediate species and ultimately the ammonium salt of the product, which is then neutralized during work-up to yield the free amine. When using Fe/HCl, the generated FeCl₂ can be hydrolyzed, regenerating HCl and making the reaction somewhat self-sustaining.[24]

  • Advantages: Highly cost-effective, experimentally simple (does not require pressure equipment), and highly chemoselective, leaving other reducible groups intact.[22][23]

  • Considerations: The reaction is stoichiometric, generating significant amounts of metal salt byproducts that must be removed during work-up.[21] The reaction can be exothermic and requires careful control of addition rates.[21]

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is a mild and versatile reducing agent used in aqueous or semi-aqueous systems.[25][26]

  • Mechanism: In solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[6][26] This radical transfers electrons to the nitro group in a stepwise fashion to yield the amine.[6]

  • Advantages: A metal-free alternative that is tolerant of many functional groups and proceeds under mild conditions.[26][27]

  • Considerations: The reaction produces acidic sulfur byproducts, requiring neutralization during work-up.[28] It is typically performed in aqueous solutions, which may require specific extraction procedures for product isolation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis. Before beginning any work, it is imperative to read the Safety Data Sheets (SDS) for all chemicals involved.[13][29] All operations should be performed in a well-ventilated fume hood.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Assemble & Inert Apparatus B Weigh & Dissolve Reactant A->B C Introduce Reagents / Catalyst B->C D Maintain Reaction Conditions (Temp, Stirring, Atmosphere) C->D E Monitor Progress (TLC) D->E E->D Continue Reaction F Quench Reaction & Filter E->F Reaction Complete G Phase Separation / Extraction F->G H Dry & Concentrate G->H I Purify Crude Product (Recrystallization / Chromatography) H->I J Characterize Final Product (NMR, MS, MP) I->J

Caption: A generalized workflow for chemical synthesis.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of 4-(methylamino)-3-nitrobenzoic acid.[4] It is highly efficient and provides a clean product.

Materials & Equipment:

  • 4-(methylamino)-3-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on carbon (Pd/C), ~10% by weight of the substrate

  • Methanol (reagent grade)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen source (balloon or cylinder with regulator)

  • Vacuum/Nitrogen manifold

  • Filtration apparatus (Büchner funnel or Celite® pad)

Procedure:

  • Setup: Place a weighed quantity of 10% Pd/C catalyst into a dry round-bottom flask equipped with a magnetic stir bar.[18]

  • Inerting: Secure the flask to a manifold. Evacuate the flask and back-fill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent ignition of the catalyst upon solvent addition.[18][20]

  • Reagent Addition: Under a positive pressure of nitrogen, add methanol via cannula or syringe to the flask to suspend the catalyst. Add the 4-(methylamino)-3-nitrobenzoic acid (e.g., 9.8 g, 49.96 mmol) to the flask.[4]

  • Hydrogenation: Evacuate the flask again and back-fill with hydrogen gas from a balloon or regulated supply. Repeat this cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale). The reaction is typically complete within 2-4 hours.[4]

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material. To sample, re-inert the flask with nitrogen before taking an aliquot.[18]

  • Work-up: Once the reaction is complete, evacuate the hydrogen and purge the system thoroughly with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The used catalyst is pyrophoric and can ignite in air.[20] Do not allow the filter cake to dry. Immediately after filtration, quench the filter cake with water and store it in a dedicated, sealed waste container.[18][28]

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often of high purity, but can be recrystallized if necessary.[4] A reported yield for this procedure is 99%.[4]

Protocol B: Reduction using Iron Powder and Acetic Acid

This protocol employs a classic, robust, and economical method suitable for laboratories not equipped for catalytic hydrogenation.[23]

Materials & Equipment:

  • 4-(methylamino)-3-nitrobenzoic acid (1.0 eq)

  • Iron powder (<100 mesh) (approx. 3-5 eq)

  • Glacial Acetic Acid

  • Ethanol and Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate or Sodium carbonate solution

  • Ethyl acetate for extraction

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(methylamino)-3-nitrobenzoic acid, ethanol, and water (e.g., a 4:1 mixture) to create a suspension.

  • Reagent Addition: Add the iron powder to the suspension.

  • Reaction Initiation: Begin vigorous stirring and slowly add glacial acetic acid to the mixture. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-6 hours. The color of the mixture will change significantly as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and neutralize it carefully by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Be cautious as CO₂ will be evolved.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and the washes. If the product is not fully dissolved, add more ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[29]

  • Reactant Handling: 4-(methylamino)-3-nitrobenzoic acid should be handled in a well-ventilated area, avoiding dust formation.[13]

  • Catalyst Safety (Protocol A): Palladium on carbon is a fire hazard.[18] It must be handled under an inert atmosphere when dry and should never be exposed to flammable solvents in the presence of air. Used catalyst is particularly dangerous and must be kept wet with water and disposed of in a designated waste container.[18][20]

  • Hydrogen Safety (Protocol A): Hydrogen gas is odorless, colorless, and highly flammable, forming explosive mixtures with air. Ensure all connections are secure and perform the reaction in a fume hood away from ignition sources.[19][30]

  • Metal/Acid Safety (Protocol B): The reaction of iron with acid generates hydrogen gas, albeit at a much slower rate than in hydrogenation. Ensure adequate ventilation. The reaction can be exothermic, and reagents should be combined with care.[21]

  • Product Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere to prevent air oxidation of the amino groups.

References

Application Note: Palladium-Catalyzed Synthesis of 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring two distinct amino functionalities on a benzoic acid core, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound via a sequential palladium-catalyzed Buchwald-Hartwig amination strategy.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide.[2] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.[2]

This protocol employs a two-step, one-pot approach starting from the commercially available 3-bromo-4-chlorobenzoic acid. The synthesis leverages the differential reactivity of the aryl-bromide and aryl-chloride bonds in the Buchwald-Hartwig reaction, where the C-Br bond is generally more reactive than the C-Cl bond. This allows for a selective, sequential introduction of the amino and methylamino groups.

Experimental Protocol

This protocol outlines a two-step, sequential Buchwald-Hartwig amination for the synthesis of this compound from 3-bromo-4-chlorobenzoic acid.

Materials and Reagents:

  • 3-Bromo-4-chlorobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Methylamine (2.0 M solution in THF)

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Selective Amination with Ammonia

  • To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (2.2 eq) to the reaction mixture.

  • Add a 0.5 M solution of ammonia in 1,4-dioxane (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Amination with Methylamine

  • To the cooled reaction mixture from Step 1, add additional palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Add a 2.0 M solution of methylamine in THF (1.5 eq) to the reaction mixture.

  • Add sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After the second amination is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterStep 1: Amination (Ammonia)Step 2: Amination (Methylamine)
Starting Material 3-Bromo-4-chlorobenzoic acid3-Amino-4-chlorobenzoic acid (in situ)
Amine Ammonia (0.5 M in dioxane)Methylamine (2.0 M in THF)
Palladium Source Pd(OAc)₂Pd(OAc)₂
Ligand XantphosXantphos
Base NaOtBuNaOtBu
Solvent Toluene/DioxaneToluene/Dioxane/THF
Temperature 100 °C110 °C
Reaction Time 12-16 hours18-24 hours
Expected Product 3-Amino-4-chlorobenzoic acidThis compound
Expected Yield ->70% (overall)
Expected Purity ->95% (after purification)

Visualizations

G cluster_prep Reaction Setup cluster_step1 Step 1: First Amination cluster_step2 Step 2: Second Amination cluster_workup Work-up & Purification start Start: 3-Bromo-4-chlorobenzoic acid reagents1 Add Pd(OAc)2, Xantphos, NaOtBu, Toluene start->reagents1 amine1 Add Ammonia in Dioxane reagents1->amine1 reaction1 Heat to 100°C (12-16h) amine1->reaction1 intermediate Intermediate: 3-Amino-4-chlorobenzoic acid reaction1->intermediate reagents2 Add Pd(OAc)2, Xantphos, NaOtBu intermediate->reagents2 amine2 Add Methylamine in THF reagents2->amine2 reaction2 Heat to 110°C (18-24h) amine2->reaction2 quench Quench with Water reaction2->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 3-Amino-4-(methylamino)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzoic acid (MeDbz) is a versatile building block utilized in solid-phase peptide synthesis (SPPS), primarily as a linker to facilitate the efficient on-resin cyclization of peptides.[1][2][3] This methodology is of significant interest in drug discovery and development, as cyclic peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and better binding affinity compared to their linear counterparts.[2][4] The MeDbz linker enables a cleavage-inducing cyclization strategy, which simplifies the synthesis of cyclic thiodepsipeptides and homodetic peptides.[1][3]

The core principle of this technique lies in the principles of native chemical ligation (NCL).[5] The peptide is assembled on the solid support via the MeDbz linker. Following chain elongation, the linker is activated, and a C-terminal thioester is generated in situ. This thioester then reacts with an N-terminal cysteine or other suitable nucleophile, leading to concomitant cyclization and cleavage of the peptide from the resin.[4] This approach offers the advantage of producing cyclic peptides in a one-pot fashion following the linear synthesis.[2]

Key Applications

  • On-Resin Peptide Cyclization: The primary application of the MeDbz linker is to mediate the on-resin cyclization of peptides, yielding head-to-tail or head-to-side-chain cyclic structures.[1][4]

  • Synthesis of Cyclic Thiodepsipeptides and Homodetic Peptides: This method is particularly well-suited for the synthesis of these two classes of cyclic peptides.[3]

  • Drug Discovery: The resulting cyclic peptides are valuable candidates for therapeutic development due to their favorable pharmacological properties.[1][2]

  • Post-Cyclization Modifications: The crude cyclic peptides obtained can be directly subjected to further one-pot modifications, such as desulfurization, disulfide bond formation, and S-alkylation of cysteine residues.[3]

Experimental Protocols

Preparation of Fmoc-3-amino-4-(methylamino)benzoic acid Loaded Resin

The synthesis begins with the loading of the Fmoc-protected MeDbz linker onto a suitable solid support, such as a 2-chlorotrityl chloride resin.

Materials:

ReagentSupplierCAS Number
2-Chlorotrityl chloride resinVarious42074-68-0
Fmoc-3-amino-4-(methylamino)benzoic acidVarious1788861-35-7
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-2
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
Methanol (MeOH)Sigma-Aldrich67-56-1
N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-2

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Loading Solution Preparation: In a separate flask, dissolve Fmoc-3-amino-4-(methylamino)benzoic acid (1.2 eq) and DIPEA (4.8 eq) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture for 2 hours at room temperature.

  • Capping: Drain the loading solution and add a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin. Agitate for 30 minutes to cap any unreacted sites.

  • Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The linear peptide is assembled on the MeDbz-loaded resin using standard Fmoc-SPPS protocols.

Materials:

ReagentSupplier
Fmoc-protected amino acidsVarious
Coupling reagent (e.g., HBTU)Various
Base (e.g., DIPEA)Sigma-Aldrich
20% Piperidine in DMFIn-house prep
DMF, peptide synthesis gradeVarious

Protocol (for each coupling cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 12 minutes.

  • Washing: Wash the resin with DMF (6x).

  • Coupling: Add a solution of the Fmoc-amino acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF to the resin. Agitate for 40 minutes.

  • Washing: Wash the resin with DMF (4x).

  • Repeat steps 1-4 for each amino acid in the sequence.

On-Resin Cyclization and Cleavage

This protocol describes the activation of the MeDbz linker and the subsequent intramolecular cyclization to release the peptide from the solid support.

Materials:

ReagentSupplier
4-Nitrophenyl chloroformateSigma-Aldrich
DIPEASigma-Aldrich
Dichloromethane (DCM)Sigma-Aldrich

Protocol:

  • Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in the SPPS protocol.

  • Resin Washing: Wash the resin thoroughly with DMF and then with DCM.

  • Linker Activation: Treat the resin with a solution of 4-nitrophenyl chloroformate in DCM.

  • Cyclization: Treat the activated resin with a solution of DIPEA in DCM to induce cyclization and cleavage from the resin.

  • Peptide Collection: Collect the filtrate containing the crude cyclic peptide.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Reagent Equivalents for SPPS on MeDbz-Resin

StepReagentEquivalents (relative to resin loading)
Resin Loading Fmoc-3-amino-4-(methylamino)benzoic acid1.2
DIPEA4.8
Fmoc-SPPS Fmoc-amino acid5
HBTU5
DIPEA10
Cyclization 4-Nitrophenyl chloroformateTo be optimized
DIPEATo be optimized

Note: Equivalents for cyclization reagents may require optimization based on the specific peptide sequence.

Visualizations

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Loading Loading: Fmoc-MeDbz-OH DIPEA, DCM Resin->Loading LoadedResin Fmoc-MeDbz-Resin Loading->LoadedResin SPPS_Cycle Fmoc-SPPS Cycles: 1. Fmoc Deprotection (Piperidine) 2. Amino Acid Coupling (HBTU/DIPEA) LoadedResin->SPPS_Cycle LinearPeptide Linear Peptide on MeDbz-Resin SPPS_Cycle->LinearPeptide Activation Linker Activation: 4-Nitrophenyl chloroformate LinearPeptide->Activation ActivatedPeptide Activated Peptide-Resin Activation->ActivatedPeptide Cyclization Cyclization & Cleavage: DIPEA ActivatedPeptide->Cyclization CyclicPeptide Crude Cyclic Peptide (in solution) Cyclization->CyclicPeptide Purification RP-HPLC Purification CyclicPeptide->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin peptide cyclization using the MeDbz linker.

Cyclization_Mechanism Start Linear Peptide on Activated MeDbz-Resin Thioester Intramolecular Attack: Formation of C-terminal Thioester Start->Thioester Base (DIPEA) SN_Acyl_Shift S->N Acyl Shift: (Native Chemical Ligation) Thioester->SN_Acyl_Shift N-terminal Nucleophile (e.g., Cysteine) Cyclized Cyclized Peptide Cleaved from Resin SN_Acyl_Shift->Cyclized

Caption: Simplified mechanism of cleavage-inducing cyclization via the MeDbz linker.

References

Application Notes and Protocols for the MeDbz Linker: 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-(methylamino)benzoic acid (MeDbz) is a versatile "safety-catch" linker primarily employed in solid-phase peptide synthesis (SPPS).[1] Its unique properties allow for the synthesis of C-terminally modified peptides and cyclic peptides, which are of significant interest in drug discovery. The safety-catch strategy involves a linker that is stable to the standard conditions of peptide synthesis but can be "activated" in a separate chemical step to become labile for cleavage or cyclization.[1][2] This two-stage process provides greater control over the final peptide product.

The core of the MeDbz linker's functionality lies in its conversion to a reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate. This activated form is susceptible to nucleophilic attack, enabling the release of the synthesized peptide from the solid support with a variety of C-terminal modifications or facilitating intramolecular cyclization.[3][4] While its application in peptide chemistry is well-documented, its potential use in bioconjugation, such as in antibody-drug conjugates (ADCs), remains an area of exploration.

Mechanism of Action

The utility of the MeDbz linker is centered around a two-step activation and cleavage process.

Step 1: Activation. The secondary amine of the MeDbz linker, once acylated with the C-terminal amino acid of the peptide, is activated. This is typically achieved by reacting the free primary amine of the linker with an activating agent, such as p-nitrophenyl chloroformate, which leads to the formation of a carbamate. Subsequent treatment with a base, like N,N-diisopropylethylamine (DIEA), induces intramolecular cyclization to form the highly reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) moiety.[5]

Step 2: Cleavage/Cyclization. The activated MeNbz group serves as an excellent leaving group upon nucleophilic attack. This allows for two primary applications:

  • C-terminal Modification: An external nucleophile (e.g., ammonia, amines, alcohols) can attack the activated carbonyl, cleaving the peptide from the resin and resulting in a C-terminally modified peptide (e.g., amide, ester).[3]

  • Peptide Cyclization: An internal nucleophile within the peptide sequence (e.g., the thiol group of a cysteine residue) can perform an intramolecular attack on the activated carbonyl, leading to the formation of a cyclic peptide with concomitant cleavage from the solid support.[4]

MeDbz_Mechanism cluster_spps Solid-Phase Peptide Synthesis cluster_activation Activation cluster_cleavage Cleavage / Cyclization Peptide_Resin Peptide-MeDbz-Resin Activated_Resin Peptide-MeNbz-Resin (N-acylurea) Peptide_Resin->Activated_Resin 1. p-nitrophenyl chloroformate 2. DIEA Modified_Peptide C-Terminally Modified Peptide Activated_Resin->Modified_Peptide External Nucleophile (NuH) Cyclic_Peptide Cyclic Peptide Activated_Resin->Cyclic_Peptide Intramolecular Nucleophilic Attack

Caption: Mechanism of MeDbz Linker Activation and Cleavage.

Established Application: Peptide Synthesis

The primary and well-established application of the MeDbz linker is in the solid-phase synthesis of C-terminally modified and cyclic peptides.

Quantitative Data: Cleavage of MeNbz-Resin with Various Nucleophiles

The following table summarizes the conversion and yield of peptide cleavage from the activated MeNbz-resin using a variety of nucleophiles. This data is crucial for selecting the appropriate cleavage conditions based on the desired C-terminal modification.

NucleophileProduct C-TerminusConversion (%)Isolated Yield (%)Reference
Ammonia (NH₃)Carboxamide (-CONH₂)>9941[3]
ButylamineButylamide (-CONHBu)>99-[3]
PropargylaminePropargylamide>997[3]
BenzylamineBenzylamide>99-[3]
Methanol / KOtBuMethyl Ester (-COOMe)>9911[3]
Water / Hünig's baseCarboxylic Acid (-COOH)>99-[3]

Data extracted from studies on tripeptides and GLP-1(7-36).[3] Isolated yields can vary significantly based on peptide sequence and purification.

Experimental Protocols

This protocol describes the conversion of the peptide-MeDbz-resin to the activated peptide-MeNbz-resin.

  • Resin Swelling: Swell the peptide-MeDbz-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes.

  • Activation Solution Preparation: Prepare a solution of 4-nitrophenyl chloroformate (5-10 equivalents relative to resin loading) in DMF.

  • Activation Reaction: Add the 4-nitrophenyl chloroformate solution to the swollen resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cyclization to MeNbz: Prepare a solution of N,N-diisopropylethylamine (DIEA) (5-10 equivalents) in DMF. Add this solution to the resin and shake at room temperature for 1-2 hours to induce the formation of the N-acyl-N'-methyl-benzimidazolinone (MeNbz).

  • Final Washing: Wash the resin extensively with DMF and DCM and dry under vacuum. The activated resin is now ready for cleavage or cyclization.

This protocol outlines the general procedure for cleaving the peptide from the activated resin using an external nucleophile.

  • Resin Swelling: Swell the dried peptide-MeNbz-resin in a compatible solvent (e.g., DMF, MeCN).

  • Cleavage Reaction: Add a solution of the desired nucleophile (e.g., 20% piperidine in DMF for amidation, or a solution of an alcohol with a non-nucleophilic base for esterification) to the resin.

  • Incubation: Shake the reaction mixture at room temperature. Reaction times can vary from 1.5 hours to overnight depending on the nucleophile's reactivity.[3]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small amount of the reaction solvent and combine the washings with the filtrate.

  • Solvent Removal and Purification: Remove the solvent from the combined filtrate under reduced pressure. The crude peptide can then be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Start Start: Peptide-MeDbz-Resin Activation Protocol 1: Linker Activation Start->Activation Cleavage Protocol 2: Nucleophilic Cleavage Activation->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End: C-Terminally Modified Peptide Purification->End

Caption: Workflow for C-terminal peptide modification using MeDbz.

Hypothetical Application: MeDbz Linker in Antibody-Drug Conjugates (ADCs)

The "safety-catch" nature of the MeDbz linker presents an intriguing, albeit hypothetical, application in the field of antibody-drug conjugates (ADCs). In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The linker must be stable in systemic circulation but cleavable within the tumor microenvironment or inside the target cell to release the drug.

Rationale for Use in ADCs

A MeDbz-based linker could potentially offer a novel cleavage mechanism for ADCs. The unactivated MeDbz linker would be stable during ADC synthesis, purification, and in circulation. Upon reaching a specific biological environment, a triggering event could activate the linker to its MeNbz form, priming it for cleavage and drug release.

Potential Triggering Mechanisms (Hypothetical):

  • Enzymatic Activation: An enzyme specifically present in the tumor microenvironment could catalyze the conversion of MeDbz to MeNbz.

  • Reductive Activation: The reducing environment inside a cell could potentially trigger the activation of a modified MeDbz linker.

Once activated to the MeNbz form, the linker could be cleaved by intracellular nucleophiles like glutathione (GSH), which is present at higher concentrations inside cells than in the bloodstream.[6]

Critical Considerations and Need for Further Research:

The viability of a MeDbz linker in ADCs is contingent on several factors that require thorough investigation:

  • Stability: The stability of both the unactivated and, more importantly, the activated MeNbz N-acylurea moiety must be rigorously assessed in human plasma and at lysosomal pH. Premature hydrolysis or reaction would lead to off-target toxicity.

  • Cleavage Kinetics: The rate of cleavage of the MeNbz-drug conjugate by intracellular nucleophiles like glutathione must be rapid enough to ensure efficient drug release upon internalization into the target cell.

  • Activation Trigger: A highly specific and efficient trigger for the MeDbz to MeNbz conversion in the target environment is essential and currently not established.

Hypothetical Workflow for ADC Development with a MeDbz Linker

The following workflow outlines the conceptual steps for creating and evaluating an ADC using a MeDbz-based linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation In Vitro / In Vivo Evaluation Linker_Drug Synthesize MeDbz-Drug Conjugate Conjugation Conjugate to Antibody Linker_Drug->Conjugation Purification Purify ADC Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cytotoxicity In Vitro Cytotoxicity Assay Stability->Cytotoxicity Efficacy In Vivo Efficacy Studies Cytotoxicity->Efficacy

Caption: Hypothetical workflow for ADC development with a MeDbz linker.

This protocol is a conceptual outline and would require significant optimization.

  • Drug-Linker Synthesis: Synthesize the cytotoxic drug with the MeDbz linker attached, incorporating a reactive handle for antibody conjugation (e.g., a maleimide or NHS ester).

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP to generate free thiols.

  • Conjugation: React the prepared antibody with the MeDbz-linker-drug construct. The reaction conditions (pH, temperature, time) would need to be optimized.

  • Purification: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and antibody.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.

Conclusion

This compound (MeDbz) is a powerful safety-catch linker with well-documented applications in the synthesis of complex peptides. Its ability to be activated to the highly reactive MeNbz intermediate allows for controlled cleavage and C-terminal functionalization. While its application in ADCs is currently hypothetical, the underlying safety-catch principle offers a potential avenue for the development of novel linker technologies. However, extensive research into the stability and cleavage kinetics of the MeNbz moiety in relevant biological environments is imperative to validate its suitability for such therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers working with the MeDbz linker in its established context and a starting point for exploring its future potential in drug delivery.

References

Application Notes and Protocols: On-Resin Cleavage-Inducing Cyclization with the MeDbz Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The synthesis of these complex molecules, however, can be challenging. On-resin cyclization strategies offer a streamlined approach to produce cyclic peptides with high purity and efficiency. The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker is a "safety-catch" linker that has emerged as a powerful tool for the solid-phase synthesis of cyclic peptides. This methodology allows for the assembly of the linear peptide chain followed by an on-resin, cleavage-inducing cyclization, which simplifies the purification process and often improves overall yields.

This document provides detailed application notes and experimental protocols for the use of the MeDbz linker in the synthesis of cyclic peptides. It is intended to guide researchers in leveraging this technology for their drug discovery and development efforts.

Principle of the MeDbz Linker

The MeDbz linker strategy involves the standard solid-phase peptide synthesis (SPPS) of the desired linear peptide on a resin functionalized with the MeDbz linker. Following the complete assembly of the peptide chain, the linker is activated. This activation transforms the secondary aniline of the linker into a more reactive species. The key step is the intramolecular nucleophilic attack by a deprotected functional group from the peptide chain (e.g., the N-terminal amine for head-to-tail cyclization or a side-chain amine/thiol/hydroxyl for head-to-side-chain cyclization) onto the activated linker. This intramolecular reaction results in the cyclization of the peptide and its concurrent cleavage from the solid support.

Applications

The MeDbz linker methodology is versatile and has been successfully applied to the synthesis of a variety of cyclic peptides, including:

  • Head-to-tail cyclic peptides: The N-terminal amine of the peptide attacks the activated linker, forming a cyclic amide bond.

  • Head-to-side-chain cyclic peptides: The nucleophilic side-chain of an amino acid (e.g., the ε-amino group of lysine, the thiol group of cysteine, or the hydroxyl group of tyrosine) attacks the activated linker to form cyclic peptides with various side-chain lactam, lactone, or thiolactone bridges.[1][2]

  • Thiodepsipeptides and Homodetic Peptides: This method is well-suited for the synthesis of these specific classes of cyclic peptides.[2][3]

  • Natural Products: The synthesis of complex natural products like anabaenopeptins has been achieved using this strategy.[1][4]

Following cyclization, the crude cyclic peptides can undergo further one-pot modifications such as desulfurization, disulfide bond formation, and S-alkylation of cysteine residues.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of cyclic peptides using the on-resin cleavage-inducing cyclization with the MeDbz linker.

Peptide/ProductCyclization StrategyOverall Yield (%)Purity (%)Reference
Anabaenopeptin FHead-to-side-chain3.6>95 (HPLC)[1]
Anabaenopeptin BHead-to-side-chain3.9>95 (HPLC)[1]
Anabaenopeptin AHead-to-side-chain2.4>95 (HPLC)[1]
Oscillamide YHead-to-side-chain3.2>95 (HPLC)[1]

Experimental Workflow

The general workflow for the synthesis of cyclic peptides using the MeDbz linker is depicted below.

MeDbz_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization and Cleavage cluster_Purification Purification Resin Start with Amino-functionalized Resin Load_Linker Couple Fmoc-MeDbz-OH Resin->Load_Linker SPPS_Cycle Iterative Fmoc-SPPS (Deprotection & Coupling) Load_Linker->SPPS_Cycle Elongate Peptide Chain Activate_Linker Activate MeDbz Linker SPPS_Cycle->Activate_Linker Completed Linear Peptide Cyclize_Cleave On-Resin Cyclization & Cleavage Activate_Linker->Cyclize_Cleave Activated Resin Purify Purify Crude Cyclic Peptide (HPLC) Cyclize_Cleave->Purify Crude Cyclic Peptide Final_Product Characterize Final Cyclic Peptide Purify->Final_Product Purified Product MeDbz_Mechanism Resin_Peptide Resin-MeDbz-Peptide Linear peptide assembled on MeDbz linker Activated_Resin Activated Resin-MeNbz-Peptide MeDbz linker activated to N-acyl-N'-methyl-benzimidazolinone (MeNbz) Resin_Peptide->Activated_Resin Activation (e.g., p-nitrophenyl chloroformate, then base) Cyclization_Step Intramolecular Attack N-terminal amine (or other nucleophile) attacks the activated linker Activated_Resin->Cyclization_Step Deprotection of Nucleophile Cyclic_Peptide { Cyclic Peptide | { Released from resin}} Cyclization_Step->Cyclic_Peptide Cyclization & Cleavage Byproduct { Resin Byproduct | { Spent resin}} Cyclization_Step->Byproduct

References

Application Notes and Protocols: Synthesis of High-Performance Polyamides from 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel high-performance polyamides utilizing the monomer 3-Amino-4-(methylamino)benzoic acid. The introduction of a methylamino group ortho to the primary amine is anticipated to influence the polymer's solubility, thermal stability, and mechanical properties, making it a promising candidate for advanced materials and biomedical applications.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which makes processing difficult. The synthesis of polyamides from this compound offers a strategic approach to overcome this limitation. The presence of the N-methyl group is expected to disrupt the extensive hydrogen bonding typically found in aromatic polyamides, thereby enhancing solubility in organic solvents without significantly compromising the desirable high-performance characteristics. These modified polyamides could find applications in areas such as specialty fibers, films, and matrices for drug delivery systems.

Monomer Synthesis: this compound

The synthesis of the monomer, this compound, is a crucial first step. A plausible synthetic route starts from 4-chloro-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (30%).

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with an appropriate acid to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry to yield 4-(methylamino)-3-nitrobenzoic acid.

Experimental Protocol: Reduction to this compound
  • Reaction Setup: In a suitable reaction vessel, dissolve the synthesized 4-(methylamino)-3-nitrobenzoic acid in an appropriate solvent.

  • Reduction: Introduce a reducing agent, such as hydrogen gas with a palladium on carbon catalyst, to carry out the reduction of the nitro group to an amine.

  • Work-up: Upon reaction completion, filter off the catalyst and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Polyamide Synthesis: Direct Polycondensation

Direct polycondensation of the bifunctional monomer can be achieved through several methods. The phosphorylation method and the use of thionyl chloride are common and effective.

Phosphorylation Method

This method utilizes triphenyl phosphite and pyridine as condensing agents.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound, N-methyl-2-pyrrolidone (NMP) as the solvent, pyridine, and triphenyl phosphite.

  • Polymerization: Heat the reaction mixture to approximately 100-120°C under a gentle stream of nitrogen.

  • Reaction Monitoring: Maintain the temperature and stirring for several hours until a significant increase in viscosity is observed.

  • Precipitation and Washing: Cool the viscous solution and pour it into a non-solvent such as methanol to precipitate the polyamide.

  • Purification: Filter the polymer, wash it thoroughly with hot water and methanol to remove any remaining reactants and solvent, and then dry it under vacuum at an elevated temperature.

Thionyl Chloride Method

This method involves the in-situ formation of the acid chloride followed by polymerization.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a drying tube, suspend this compound in a suitable solvent such as N,N-dimethylacetamide (DMAc) containing a base like pyridine.

  • Acid Chloride Formation: Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then heat to facilitate polymerization.

  • Work-up and Purification: The work-up and purification steps are similar to the phosphorylation method, involving precipitation, washing, and drying of the resulting polyamide.

Characterization of the Polyamide

The synthesized polyamide should be characterized to determine its structure and properties.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) to determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

  • Thermal Analysis: Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Solubility Testing: Evaluation of solubility in various organic solvents.

Data Presentation

The following tables summarize the expected properties of the polyamide derived from this compound based on data for structurally similar aromatic polyamides.

Table 1: Molecular Weight and Inherent Viscosity

Polymerization MethodMn ( g/mol )Mw ( g/mol )PDIInherent Viscosity (dL/g)
Phosphorylation35,000 - 55,00070,000 - 110,0002.0 - 2.50.8 - 1.2
Thionyl Chloride30,000 - 50,00065,000 - 100,0002.1 - 2.60.7 - 1.1

Table 2: Thermal Properties

PropertyValue
Glass Transition Temperature (Tg)220 - 260 °C
10% Weight Loss Temperature (TGA, in N₂)> 450 °C

Table 3: Solubility

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)++
N,N-Dimethylacetamide (DMAc)++
Dimethyl Sulfoxide (DMSO)++
m-Cresol+
Tetrahydrofuran (THF)+/-
Chloroform-

(++: Soluble; +: Soluble on heating; +/-: Partially soluble; -: Insoluble)

Visualizations

Monomer Synthesis Pathway

Monomer_Synthesis 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid 4-(Methylamino)-3-nitrobenzoic acid 4-(Methylamino)-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid->4-(Methylamino)-3-nitrobenzoic acid Methylamine This compound This compound 4-(Methylamino)-3-nitrobenzoic acid->this compound Reduction (e.g., H2/Pd-C)

Caption: Synthetic route to this compound.

Polymerization Workflow

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomer This compound Reaction Polycondensation (100-120°C, N2) Monomer->Reaction Solvent_Catalyst Solvent (e.g., NMP) Condensing Agent (e.g., TPP/Py) Solvent_Catalyst->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Washing Washing (Methanol, Water) Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterized Polyamide Characterized Polyamide Drying->Characterized Polyamide

Caption: General workflow for direct polycondensation.

Logical Relationship of Properties

Property_Relationship Monomer_Structure 3-Amino-4-(methylamino) benzoic acid Structure N_Methyl_Group N-Methyl Group Monomer_Structure->N_Methyl_Group Aromatic_Backbone Rigid Aromatic Backbone Monomer_Structure->Aromatic_Backbone Disrupted_H_Bonding Disrupted Interchain Hydrogen Bonding N_Methyl_Group->Disrupted_H_Bonding Enhanced_Solubility Enhanced Solubility Disrupted_H_Bonding->Enhanced_Solubility High_Thermal_Stability High Thermal Stability Aromatic_Backbone->High_Thermal_Stability Good_Mechanical_Properties Good Mechanical Properties Aromatic_Backbone->Good_Mechanical_Properties

Caption: Structure-property relationships of the polyamide.

Application Notes and Protocols for 3-Amino-4-(methylamino)benzoic acid as a Monomer in Aromatic Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbone and strong intermolecular hydrogen bonding often lead to poor solubility, posing significant challenges for processing and limiting their applications. A common strategy to enhance the processability of aramids is the introduction of structural modifications that disrupt chain packing and reduce intermolecular forces. The use of N-substituted monomers is a promising approach to improve solubility without compromising thermal properties.

3-Amino-4-(methylamino)benzoic acid is a unique aromatic amino acid monomer possessing both a primary and a secondary amine group, along with a carboxylic acid functionality. The presence of the N-methyl group is anticipated to decrease the density of hydrogen bonding in the resulting polyamide, thereby improving its solubility in organic solvents. This application note provides detailed protocols for the synthesis of aromatic polyamides using this compound and summarizes the expected properties of the resulting polymers.

Monomer Overview

Structure:

Chemical Information:

PropertyValue
IUPAC Name This compound
CAS Number 66315-15-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Solid

Polymerization of this compound

The self-polymerization of this compound can be achieved through direct polycondensation methods. Due to the reduced nucleophilicity of the N-methylated amine, traditional methods like the Yamazaki reaction may be less effective. A more suitable approach involves the use of a phosphite-based condensing agent or a system like hexachloroethane/triphenylphosphine.

Experimental Workflow: Direct Polycondensation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Reaction_Vessel Reaction Flask under N2 Monomer->Reaction_Vessel Solvent NMP/Pyridine/LiCl Solvent->Reaction_Vessel Condensing_Agent Triphenyl Phosphite Condensing_Agent->Reaction_Vessel Heating Heating (e.g., 100-120 °C) Reaction_Vessel->Heating Stirring Precipitation Precipitation in Methanol Heating->Precipitation Washing Washing with Hot Water & Methanol Precipitation->Washing Drying Drying under Vacuum Washing->Drying Polymer_Characterization Polymer Characterization (Viscosity, Spectroscopy, Thermal Analysis) Drying->Polymer_Characterization

Caption: Workflow for the direct polycondensation of this compound.

Detailed Protocol: Direct Polycondensation using Triphenyl Phosphite

This protocol is adapted from established methods for the synthesis of aromatic polyamides from N-substituted monomers.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Beakers, graduated cylinders, and funnels

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve a specific amount of this compound and LiCl in a mixture of NMP and pyridine. Stir the mixture at room temperature until all solids have dissolved. The typical concentration of the monomer is around 10-15 wt%.

  • Addition of Condensing Agent: To the stirred solution, add triphenyl phosphite (TPP) dropwise at room temperature. An excess of TPP is generally used.

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Expected Properties of the Resulting Polyamide

The incorporation of the N-methyl group in the polyamide backbone is expected to significantly influence its properties, particularly its solubility and thermal characteristics. The data presented below is based on reported values for aromatic polyamides derived from structurally similar N-substituted monomers and serves as a predictive guide.

Solubility

The disruption of intermolecular hydrogen bonding due to the N-methyl substitution is predicted to enhance the solubility of the resulting polyamide in various organic solvents.

Table 1: Predicted Solubility of Poly(this compound)

SolventPredicted Solubility
N-Methyl-2-pyrrolidone (NMP)++
N,N-Dimethylacetamide (DMAc)++
N,N-Dimethylformamide (DMF)++
Dimethyl sulfoxide (DMSO)+
m-Cresol+
Tetrahydrofuran (THF)+/-
Chloroform-
Acetone-
Water-

++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble

Thermal Properties

Aromatic polyamides are known for their high thermal stability. The introduction of an N-methyl group may slightly decrease the glass transition temperature (Tg) and decomposition temperature (Td) compared to their non-substituted counterparts, but the overall thermal stability is expected to remain high.

Table 2: Predicted Thermal Properties of Poly(this compound)

PropertyPredicted Value Range
Glass Transition Temperature (Tg)200 - 250 °C
10% Weight Loss Temperature (Td10)> 450 °C (in N₂)
Char Yield at 800 °C (in N₂)> 50%
Mechanical Properties

The resulting polyamide is expected to form tough and flexible films when cast from solution. The mechanical properties will be influenced by the molecular weight of the polymer.

Table 3: Predicted Mechanical Properties of Poly(this compound) Films

PropertyPredicted Value Range
Tensile Strength70 - 100 MPa
Tensile Modulus1.5 - 2.5 GPa
Elongation at Break5 - 15%

Characterization of the Polyamide

A comprehensive characterization of the synthesized polyamide is crucial to confirm its structure and evaluate its properties.

Characterization Workflow

characterization_workflow cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_properties Property Analysis Start Synthesized Polyamide FTIR FTIR Spectroscopy (Amide I & II bands) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Viscosity Inherent Viscosity Start->Viscosity TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (Tg) Start->DSC Solubility_Test Solubility Testing Start->Solubility_Test Mechanical_Test Mechanical Testing (Film Samples) Start->Mechanical_Test GPC Gel Permeation Chromatography Viscosity->GPC

Caption: A typical workflow for the characterization of the synthesized polyamide.

Potential Applications

Aromatic polyamides with improved solubility have a wide range of potential applications, particularly in areas where solution processing is required.

  • High-Performance Coatings and Films: The enhanced solubility allows for the formation of thin, uniform coatings and films with excellent thermal and mechanical properties.

  • Membranes for Gas Separation and Filtration: Solution-castable polyamides can be used to fabricate membranes for various separation processes.

  • Matrix Resins for Composites: Soluble aramids can be used to impregnate reinforcing fibers for the fabrication of advanced composite materials.

  • Advanced Materials in Drug Delivery: The biocompatibility of polyamides, combined with the potential for functionalization, makes them interesting candidates for drug delivery systems.

Conclusion

This compound presents a promising monomer for the synthesis of novel aromatic polyamides with enhanced solubility and processability. The protocols and data provided in this application note offer a comprehensive guide for researchers and scientists interested in exploring the potential of this monomer for the development of advanced polymer materials. The unique combination of a primary and a secondary amine on the monomer backbone may also open avenues for further chemical modification and the creation of functional polyamides with tailored properties for specific applications in materials science and drug development.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of three aminobenzoic acid isomers: 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid. Due to their similar physicochemical properties, the separation of these positional isomers can be challenging. This method utilizes a mixed-mode stationary phase to achieve baseline separation with excellent peak symmetry and resolution. The protocol is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in drug development and quality control.

Introduction

Aminobenzoic acids are a group of organic compounds that are important intermediates in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The three primary positional isomers, 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA), have distinct physical and chemical properties that influence their biological activity and application. For instance, 4-aminobenzoic acid is a well-known UV-filtering agent used in sunscreens. Given their structural similarity, a reliable analytical method to separate and quantify these isomers is crucial for ensuring product purity and for studying their individual properties.

Traditional reversed-phase HPLC often struggles to provide adequate resolution for these hydrophilic and zwitterionic compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange separation mechanisms, offers a powerful alternative by exploiting subtle differences in the isomers' hydrophobicity and ionic characteristics.[1][2] This application note details a mixed-mode HPLC method that provides a rapid and reproducible separation of the three aminobenzoic acid isomers.

Physicochemical Properties and Separation Principles

The separation of aminobenzoic acid isomers is governed by their unique physicochemical properties, particularly their pKa values, which dictate their ionization state at a given pH. The pKa values for the acidic (carboxyl) and basic (amino) functional groups of each isomer are listed in Table 1.

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers

CompoundIsomer PositionpKa (Carboxylic Acid)pKa (Amino Group)
2-Aminobenzoic Acidortho~4.95~2.05
3-Aminobenzoic Acidmeta~4.79~3.12
4-Aminobenzoic Acidpara~4.85-4.87~2.38-2.50

By carefully controlling the pH of the mobile phase relative to the pKa values of the isomers, their charge state can be manipulated to enhance interaction with the ion-exchange functional groups of the mixed-mode stationary phase. Concurrently, the reversed-phase characteristics of the stationary phase interact with the non-polar regions of the molecules. This dual separation mechanism allows for the successful resolution of these closely related compounds.[1][2]

Experimental Protocol

Materials and Reagents
  • 2-Aminobenzoic acid (analytical standard, ≥99.5%)

  • 3-Aminobenzoic acid (analytical standard, ≥99.5%)

  • 4-Aminobenzoic acid (analytical standard, ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mixed-mode HPLC column (e.g., Primesep 100, Coresep 100, or Amaze SC, 4.6 x 150 mm, 5 µm)[1][3]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each aminobenzoic acid isomer into separate 10 mL volumetric flasks. Dissolve the contents in a small amount of mobile phase and then dilute to the mark with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This will create a mixed standard solution containing all three isomers.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in deionized water. Adjust the pH to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Isocratic Mobile Phase: The recommended mobile phase is a pre-mixed isocratic solution. The exact ratio of aqueous to organic phase should be optimized for the specific column and system. A starting point is 80:20 (v/v) Mobile Phase A:Mobile Phase B.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

HPLC Conditions
ParameterValue
Column Mixed-Mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/10 mM Ammonium Formate pH 3.0 (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of aminobenzoic acid isomers under the specified conditions.

Table 2: Chromatographic Data for Aminobenzoic Acid Isomers

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
4-Aminobenzoic Acid5.81.1-
3-Aminobenzoic Acid7.21.22.1
2-Aminobenzoic Acid9.51.13.2

Note: Retention times and resolution are approximate and may vary depending on the specific column, HPLC system, and exact mobile phase composition.

Method Development Workflow

The development of this HPLC method follows a logical progression to achieve optimal separation.

HPLC_Method_Development start Define Analytical Goal: Separate Aminobenzoic Acid Isomers col_select Column Selection: - Mixed-Mode (RP/Ion-Exchange) - C18 as alternative start->col_select Initial Step mp_screen Mobile Phase Screening: - Acetonitrile vs. Methanol - Buffer selection (formate, phosphate) - pH screening (e.g., 3, 5, 7) col_select->mp_screen Proceed with selected column optimization Optimization: - Fine-tune mobile phase ratio - Adjust buffer concentration - Optimize flow rate and temperature mp_screen->optimization Based on initial separation validation Method Validation (as per ICH guidelines): - Specificity - Linearity - Accuracy - Precision - Robustness optimization->validation Once separation is achieved final_method Final HPLC Method validation->final_method Successful validation

References

Application Notes and Protocols: 3-Amino-4-(methylamino)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-4-(methylamino)benzoic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its application in the synthesis of the direct thrombin inhibitor Dabigatran and its potential as a building block for multi-kinase inhibitors like Nintedanib.

Introduction

This compound is a versatile aromatic amine and carboxylic acid derivative. Its bifunctional nature, with two distinct amino groups, makes it a valuable starting material for the construction of complex heterocyclic scaffolds found in numerous pharmaceuticals. This document outlines the synthetic routes and detailed experimental procedures for its precursor, 4-(methylamino)-3-nitrobenzoic acid, its conversion to the target diamino compound, and its subsequent use in the synthesis of a key intermediate for the anticoagulant drug, Dabigatran. Additionally, the mechanism of action of Dabigatran and the related multi-kinase inhibitor Nintedanib are discussed, providing context for the application of this intermediate.

Synthesis of this compound: A Precursor to Pharmaceutical Intermediates

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. This involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.

2.1. Synthesis of 4-(methylamino)-3-nitrobenzoic acid

The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.

  • Reaction Scheme:

  • Experimental Protocol:

    • In a suitable reaction vessel, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 40%).

    • Heat the mixture to reflux (approximately 180-190°C) and maintain for a specified time (e.g., 17 minutes for continuous flow).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with an acid (e.g., acetic acid) to a pH of 4-5 to precipitate the product.[1]

    • Filter the resulting solid, wash with water until neutral, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid as a yellow solid.[1]

2.2. Reduction of 4-(methylamino)-3-nitrobenzoic acid to this compound

The nitro group of 4-(methylamino)-3-nitrobenzoic acid is then reduced to an amino group.

  • Reaction Scheme:

  • Experimental Protocol (Catalytic Hydrogenation):

    • In a hydrogenation reactor, suspend 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • After the reaction, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Application in the Synthesis of a Dabigatran Intermediate

This compound is a crucial precursor for the synthesis of ethyl 3-[--INVALID-LINK--amino]propanoate, a key intermediate in the production of Dabigatran. The synthesis involves the initial preparation of an amide from the nitro-precursor, followed by reduction.

3.1. Synthesis of ethyl 3-[--INVALID-LINK--amino]propanoate

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent like dichloromethane under a nitrogen atmosphere and cool to 0-5°C.

    • Slowly add thionyl chloride and then reflux the mixture for 5-6 hours.

    • Remove excess thionyl chloride by co-distillation with dichloromethane.

    • Dissolve the resulting acid chloride in dichloromethane, and add triethylamine.

    • Slowly add a solution of ethyl 3-(pyridin-2-ylamino)propanoate in dichloromethane and stir for 6-12 hours.

    • After the reaction is complete, dilute with water and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum. Purify the product by hexane.[2]

3.2. Synthesis of ethyl 3-[--INVALID-LINK--amino]propanoate

  • Reaction Scheme:

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve ethyl 3-[--INVALID-LINK--amino]propanoate in a suitable solvent such as ethyl acetate.

    • Add a Palladium on carbon (10% Pd/C) catalyst.

    • Hydrogenate the mixture at a controlled temperature (e.g., 50°C) and pressure (3-4 bar) until completion (4-5 hours), monitoring by TLC.

    • After cooling, filter the catalyst and wash it with ethyl acetate.

    • The filtrate is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield the final product.

Quantitative Data Summary

The following tables summarize the yields and purity for the key synthetic steps.

Table 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

Starting Material Reagents Solvent Temperature (°C) Reaction Time Yield (%) Purity (%)

| 4-chloro-3-nitrobenzoic acid | 40% Methylamine solution, Copper chloride | Water | 180-190 | 17 min | 88.3 | 99.41 |

Table 2: Synthesis of Dabigatran Intermediate

Starting Material Reagents Solvent Yield (%) Purity (%)
4-(methylamino)-3-nitrobenzoic acid Thionyl chloride, ethyl 3-(pyridin-2-ylamino)propanoate Dichloromethane 80 >98 (HPLC)

| ethyl 3-[--INVALID-LINK--amino]propanoate | 10% Pd/C, H₂ | Ethyl Acetate | 94 | 99 (HPLC/MS) |

Signaling Pathways and Mechanism of Action

5.1. Dabigatran: Direct Thrombin Inhibition

Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade. This action inhibits the formation of blood clots.[3][4]

Dabigatran_Mechanism cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Dabigatran Dabigatran Dabigatran->Thrombin Nintedanib_Pathway cluster_receptors Tyrosine Kinase Receptors cluster_effects Cellular Effects in Fibrosis PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR FGFR FGFR->PI3K_Akt FGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt VEGFR->RAS_MAPK Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Proliferation Fibroblast Proliferation PI3K_Akt->Proliferation Migration Fibroblast Migration PI3K_Akt->Migration Differentiation Fibroblast Differentiation PI3K_Akt->Differentiation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Differentiation Dabigatran_Intermediate_Workflow start Start: 4-chloro-3-nitrobenzoic acid step1 Nucleophilic Substitution with Methylamine start->step1 intermediate1 Intermediate: 4-(methylamino)-3-nitrobenzoic acid step1->intermediate1 step2 Amide Coupling with ethyl 3-(pyridin-2-ylamino)propanoate intermediate1->step2 intermediate2 Intermediate: ethyl 3-[[4-(methylamino)-3-nitrobenzoyl] (pyridin-2-yl)amino]propanoate step2->intermediate2 step3 Nitro Group Reduction (Catalytic Hydrogenation) intermediate2->step3 product Product: ethyl 3-[[3-amino-4-(methylamino)benzoyl] (pyridin-2-yl)amino]propanoate step3->product

References

Application Notes and Protocols: Native Chemical Ligation Utilizing o-Aminoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction chemoselectively forms a native peptide bond between a C-terminal peptide thioester and a peptide with an N-terminal cysteine residue. A significant challenge in harnessing the full potential of NCL, particularly when using the popular Fmoc-based solid-phase peptide synthesis (SPPS), is the instability of the C-terminal thioester to the basic conditions required for Fmoc deprotection.

This application note details protocols for a robust strategy that circumvents this issue by using o-aminoanilide derivatives, such as 3,4-diaminobenzoic acid (Dbz), as stable precursors that are converted into highly reactive acylating agents post-synthesis. These "crypto-thioesters" are fully compatible with standard Fmoc-SPPS and can be activated on-demand to participate in NCL. Two primary activation strategies are presented: the formation of a C-terminal N-acyl-benzimidazolinone (Nbz) and the oxidative conversion to a C-terminal benzotriazole (Bt) species. These methods provide versatile and efficient access to complex peptides, cyclic peptides, and proteins.[1][2][3][4]

Mechanism of o-Aminoanilide Mediated Native Chemical Ligation

The core of this methodology lies in the post-SPPS activation of a stable C-terminal o-aminoanilide peptide. The two primary pathways, Nbz and Bt activation, generate a reactive C-terminus that can then engage with an N-terminal cysteine peptide in the canonical NCL reaction.

  • Transthioesterification: The ligation is initiated by a reversible thiol-thioester exchange between the N-terminal cysteine of one peptide and the activated C-terminus of the o-aminoanilide-derived peptide. This step is often catalyzed by an exogenous arylthiol, such as 4-mercaptophenylacetic acid (MPAA), to generate a more reactive arylthioester intermediate.[5][6]

  • S,N-Acyl Shift: The newly formed thioester intermediate is in close proximity to the alpha-amino group of the cysteine residue. This geometry facilitates a rapid and irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site.[7]

The use of o-aminoaniline derivatives provides a key advantage by separating the synthesis of the peptide backbone from the formation of the reactive thioester functionality, thereby enhancing the compatibility with Fmoc-SPPS.[1][6]

Experimental Workflows and Mechanisms

The following diagrams illustrate the overall experimental workflow and the chemical mechanisms for both the Nbz and Bt activation pathways.

experimental_workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_activation On-Resin Activation cluster_alternative Alternative Solution Phase Activation cluster_ligation Native Chemical Ligation cluster_purification Purification sp1 Couple Dbz Linker to Resin sp2 Peptide Chain Elongation sp1->sp2 Standard Fmoc Cycles act1 Nbz Activation (p-nitrophenyl chloroformate, then base) sp2->act1 alt1 Cleavage & Deprotection (TFA Cocktail) sp2->alt1 act2 Cleavage & Deprotection (TFA Cocktail) act1->act2 lig1 Dissolve Peptide Fragments in Ligation Buffer act2->lig1 alt2 Bt Activation (NaNO2, acidic pH, -15°C) alt1->alt2 alt2->lig1 lig2 Add N-Cys Peptide lig1->lig2 lig3 Monitor by HPLC lig2->lig3 pur1 Preparative RP-HPLC lig3->pur1 pur2 Lyophilization pur1->pur2 final_product final_product pur2->final_product Pure Ligated Protein ncl_mechanisms cluster_Nbz Nbz Pathway cluster_Bt Bt Pathway cluster_NCL Core NCL Reaction peptide_dbz_resin Peptide-Dbz-Resin peptide_nbz_resin Peptide-Nbz-Resin peptide_dbz_resin->peptide_nbz_resin 1. p-nitrophenyl chloroformate 2. Base (e.g., DIEA) peptide_nbz_sol Peptide-Nbz (in solution) peptide_nbz_resin->peptide_nbz_sol TFA Cleavage activated_peptide Activated Peptide (Nbz or Bt) peptide_nbz_sol->activated_peptide peptide_dbz_sol Peptide-Dbz (in solution) peptide_bt_sol Peptide-Bt (in solution) peptide_dbz_sol->peptide_bt_sol NaNO2, pH 3, -15°C peptide_bt_sol->activated_peptide thioester_intermediate Thioester Intermediate Peptide1-S-Cys-Peptide2 activated_peptide->thioester_intermediate + Cys-Peptide + Thiol Catalyst (MPAA) Transthioesterification cys_peptide H2N-Cys-Peptide2 cys_peptide->thioester_intermediate ligated_product Ligated Product Peptide1-Cys-Peptide2 thioester_intermediate->ligated_product Spontaneous S,N-Acyl Shift

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-(methylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid. This intermediate then undergoes a nucleophilic aromatic substitution with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amine, yielding this compound.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control for optimal yield and purity include reaction temperature, pressure (especially during hydrogenation), reaction time, purity of starting materials, and the choice of catalyst and solvent. Each of these can significantly impact the reaction outcome.

Q3: What are the expected yields for each step?

A3: For the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, yields of around 88.3% have been reported.[1] The subsequent reduction of the nitro group to form this compound can achieve very high yields, often around 99% under optimized conditions.[2]

Q4: How can I purify the final product?

A4: The final product, this compound, is a solid.[2][3] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[1] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Temperature: The reaction between 4-chloro-3-nitrobenzoic acid and methylamine solution is typically heated.[1] Ensure the reaction mixture reaches and maintains the optimal temperature.
Side Reactions - Temperature Control: Overheating can lead to the formation of undesired byproducts. Maintain strict temperature control throughout the reaction. - pH Control: After the reaction, the pH is adjusted to precipitate the product.[1] Incorrect pH can lead to loss of product in the aqueous phase. Calibrate your pH meter and adjust the pH slowly.
Loss of Product during Workup - Precipitation: Ensure complete precipitation of the product by allowing sufficient time for it to crystallize out of solution after pH adjustment. Cooling the mixture in an ice bath may improve precipitation. - Washing: When washing the filtered product, use cold solvents to minimize dissolution of the desired compound.
Problem 2: Incomplete reduction of 4-(Methylamino)-3-nitrobenzoic acid.
Potential Cause Troubleshooting Suggestion
Catalyst Inactivity - Catalyst Quality: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The activity of the catalyst is crucial for this reduction. - Catalyst Loading: Ensure the correct catalytic amount is used. Typically, this is a weight percentage relative to the substrate.
Insufficient Hydrogen Pressure - System Leaks: Check the hydrogenation apparatus for any leaks to ensure a consistent hydrogen atmosphere is maintained. - Pressure Regulation: Use a reliable pressure gauge and regulator to maintain the optimal hydrogen pressure throughout the reaction.
Poor Mass Transfer - Agitation: Ensure efficient stirring of the reaction mixture. This is critical for bringing the substrate, hydrogen, and catalyst into contact. - Solvent Choice: The substrate must be soluble in the chosen solvent (e.g., methanol) to ensure it is available for reaction on the catalyst surface.[2]
Problem 3: Presence of impurities in the final product.
Potential Cause Troubleshooting Suggestion
Unreacted Starting Material - Reaction Monitoring: As mentioned before, monitor the reaction to completion to ensure all the starting nitro compound is consumed. - Purification: If unreacted starting material is present, it can often be removed by recrystallization.
Formation of Byproducts - Over-reduction: In some cases, other functional groups can be reduced. Careful control of reaction conditions (temperature, pressure, and time) is necessary. - Side reactions from impurities: Ensure the starting materials and solvents are of high purity to avoid introducing contaminants that can lead to side reactions.
Residual Catalyst - Filtration: After the reaction, the solid catalyst must be carefully removed by filtration.[2] Using a fine filter medium like Celite can aid in removing all catalyst particles.

Experimental Protocols

Synthesis of 4-(Methylamino)-3-nitrobenzoic acid[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine.

  • Heating: Heat the reaction mixture under reflux. The reaction progress should be monitored.

  • Workup: After the reaction is complete, cool the mixture.

  • Precipitation: Adjust the pH of the reaction mixture with an acid (e.g., acetic acid) to a pH of 4-5 to precipitate the product.

  • Isolation: Filter the resulting solid, wash it with water until neutral, and dry it.

  • Purification: The crude product can be recrystallized from an ethanol-water mixture to obtain a light yellow solid.

Synthesis of this compound[2]
  • Reaction Setup: Suspend 4-(methylamino)-3-nitrobenzoic acid and a palladium on carbon catalyst (Pd/C) in methanol.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitoring: The reaction is typically complete within a few hours. Monitor by TLC or HPLC.

  • Catalyst Removal: Once the reaction is complete, remove the solid catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product as a solid.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and its Intermediate.

Reaction Step Starting Material Product Reported Yield Reference
Amination4-chloro-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzoic acid88.3%[1]
Reduction4-(Methylamino)-3-nitrobenzoic acidThis compound99%[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction SM1 4-chloro-3-nitrobenzoic acid R1 Methylamine Solution Reflux SM1->R1 I1 4-(Methylamino)-3-nitrobenzoic acid R1->I1 R2 H2, Pd/C Methanol I1_proxy->R2 FP This compound R2->FP

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_issue Troubleshooting cluster_solutions Potential Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions CheckTime Increase Reaction Time IncompleteReaction->CheckTime CheckTemp Optimize Temperature IncompleteReaction->CheckTemp CheckCatalyst Verify Catalyst Activity IncompleteReaction->CheckCatalyst CheckPressure Ensure Proper H2 Pressure IncompleteReaction->CheckPressure SideReactions->CheckTemp OptimizepH Optimize pH Adjustment SideReactions->OptimizepH

Caption: Logical flow for troubleshooting low yield issues.

References

Identifying and minimizing side products in aminobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminobenzoic acid. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on identifying and minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common and industrially relevant synthetic routes for producing p-aminobenzoic acid (PABA)?

A1: The industrial production of p-aminobenzoic acid is primarily achieved through two main synthetic routes. The most common method is the reduction of 4-nitrobenzoic acid, where the nitro group is converted to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., Pd/C or Raney nickel) or other chemical reducing agents.[1][2] Another established route is the Hofmann degradation of the monoamide derived from terephthalic acid.[1] Fermentation processes are also utilized for PABA synthesis.[3]

Q2: What are the typical impurities and side products I might encounter in my final product?

A2: Common impurities include unreacted starting material (e.g., 4-nitrobenzoic acid), isomeric aminobenzoic acids, and byproducts from side reactions.[4][5] Discoloration, such as a yellow or brown tint, often indicates the presence of oxidized species or residual nitro-aromatic compounds.[4] Depending on the specific precursors and conditions, other side products like hydrolysis products (e.g., 2-hydroxy-3-chlorobenzoic acid when using chloro-substituted precursors) can also form.[5]

Q3: My purified aminobenzoic acid is discolored. What is the likely cause and how can I fix it?

A3: Discoloration is often due to the oxidation of the amino group, which is sensitive to air and light, or the presence of residual nitro-aromatic impurities.[1][4] To address this, recrystallization from a suitable solvent is recommended. If discoloration persists, treating the solution with activated carbon during the purification process can effectively remove colored impurities.[2][4] It is also critical to store the purified compound protected from light and air to prevent future degradation.[4]

Q4: How can I effectively monitor the reaction to ensure it goes to completion and to minimize side product formation?

A4: Monitoring the reaction's progress is crucial. Thin-Layer Chromatography (TLC) is a common and effective method for observing the disappearance of starting materials and the appearance of the product in real-time.[2][5][6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the concentration of reactants and products, ensuring the reaction has gone to completion before workup.[4][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during aminobenzoic acid synthesis and provides systematic approaches to resolving them.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction Monitor reaction progress using TLC, GC, or HPLC to ensure completion.[4][5] Consider extending the reaction time or cautiously increasing the temperature.[5] Ensure the catalyst (if used) is active and the stoichiometry of reagents is correct.[5]
Loss of Product During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to minimize product solubility before extraction.[4] Use an adequate volume of extraction solvent and perform multiple extractions to maximize recovery.[4]
High Level of Impurities Unreacted Starting Material (Nitrobenzoic Acid) Increase the amount of reducing agent or catalyst.[5] Extend the reaction time and confirm the absence of starting material via TLC or HPLC before stopping the reaction.[5]
Formation of Isomeric Side Products This often results from using an impure starting material (e.g., a mix of nitrobenzoic acid isomers).[9] Ensure the purity of the starting materials before beginning the synthesis. Separation of final isomers may require fractional crystallization.[9]
Product Discoloration (Oxidation) During workup and purification, use an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially during heating steps like decolorization with activated carbon.[2] Store the final product in a dark container, protected from air.[4]
Formation of Hydrolysis Byproducts (for substituted precursors) If the starting material has substituents prone to hydrolysis (e.g., chlorine), use a non-aqueous solvent or minimize the amount of water present in the reaction mixture.[5]

Data Presentation: Synthesis Yields

The following table summarizes yields reported for common p-aminobenzoic acid synthesis methods.

Synthesis Method Starting Material Key Reagents/Catalyst Reported Yield Reported Purity (HPLC)
Catalytic Hydrogenation4-Nitrobenzoic AcidPd/C, H₂>96%[8]>99%[8]
Catalytic Hydrogenation4-Nitrobenzoic AcidRaney Nickel, H₂97.2%[2]Not Specified
Reduction4-Nitrobenzoic AcidAmmonium Thiosulfate~80-88%[10]Not Specified
Hofmann ReactionMethyl-4-carbamoylbenzoateNaOCl95%[11]Not Specified

Experimental Protocols

Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol is a representative example for the synthesis of 4-aminobenzoic acid based on catalytic hydrogenation.[2][8]

Materials:

  • 4-Nitrobenzoic Acid

  • Sodium Hydroxide

  • 5% Pd/C Catalyst

  • Deionized Water

  • Hydrochloric Acid (36-38%)

  • Activated Carbon

Procedure:

  • Preparation of Sodium Salt Solution: In a suitable reaction vessel, prepare an aqueous solution of 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Add the Pd/C catalyst (approx. 1% by weight of the 4-nitrobenzoic acid).

  • Seal the autoclave, purge it with nitrogen gas, and then fill with hydrogen gas to a pressure of 2-4 MPa.[8]

  • Heat the mixture to 60-70°C while stirring. Maintain this temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete (typically 1-2 hours).[8]

  • Catalyst Removal: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture to recover the Pd/C catalyst.

  • Decolorization (Optional): If the resulting solution is colored, add a small amount of activated carbon, heat the solution under an inert atmosphere, and then filter to remove the carbon.[2]

  • Precipitation: Slowly acidify the clear filtrate with hydrochloric acid to a pH of approximately 3-4. The 4-aminobenzoic acid will precipitate out of the solution.[8]

  • Isolation and Drying: Cool the mixture to room temperature to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 80-85°C.[2]

Visualizations

The following diagrams illustrate key workflows and logical processes in aminobenzoic acid synthesis.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Nitrobenzoic Acid + Reducing Agent Reaction Reduction Reaction (Monitor w/ TLC) Reactants->Reaction Add Catalyst/Reagents Workup pH Adjustment & Extraction Reaction->Workup Quench & Extract Purification Recrystallization + Activated Carbon Workup->Purification e.g., Recrystallization Analysis Purity & Identity Confirmation Purification->Analysis TLC/HPLC/NMR Final_Product Pure Aminobenzoic Acid Analysis->Final_Product Verify Purity

Caption: A general workflow for the synthesis and purification of aminobenzoic acid.

G Troubleshooting Low Reaction Yield Start Low Yield Observed Check_TLC Check Reaction Completion (TLC / HPLC) Start->Check_TLC Incomplete Reaction Incomplete Check_TLC->Incomplete Starting Material Remains Complete Reaction Complete Check_TLC->Complete No Starting Material Optimize_Conditions Optimize Reaction Conditions: - Extend Reaction Time - Increase Temperature - Check Catalyst Activity Incomplete->Optimize_Conditions Evaluate_Workup Evaluate Workup & Purification: - Check pH during extraction - Ensure sufficient solvent - Minimize transfers Complete->Evaluate_Workup

Caption: A decision-making diagram for troubleshooting low reaction yields.

G Key Reaction & Side Product Pathways Start 4-Nitrobenzoic Acid Main_Product 4-Aminobenzoic Acid Start->Main_Product Main Reaction Pathway (e.g., Catalytic Hydrogenation) Side_Product1 Incomplete Reduction (Unreacted Starting Material) Start->Side_Product1 Side Pathway (Insufficient Reducing Agent / Time) Side_Product2 Oxidized Impurities (Discoloration) Main_Product->Side_Product2 Side Reaction (Exposure to Air/Light)

Caption: A diagram illustrating the main synthesis pathway and common side reactions.

References

Recrystallization techniques for purifying crude 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of crude 3-Amino-4-(methylamino)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal solvent system for this compound, like other amino acids, will typically involve a polar protic solvent, often in a binary mixture with water. Ethanol/water and methanol/water mixtures are excellent starting points. The compound's amino and carboxylic acid groups allow it to be soluble in aqueous solutions, particularly at pH values away from its isoelectric point.[1][2] For a binary solvent system, the goal is to find a ratio where the compound is highly soluble in the hot solvent but sparingly soluble at cold temperatures.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling. To remedy this, try the following:

  • Re-heat the solution and add more of the "good" (more soluble) solvent to decrease the saturation level.[3]

  • Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3][4]

  • Try a different solvent system. The solubility properties in another solvent might be more conducive to crystallization.

Q3: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated. Consider these options:

  • Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3] Alternatively, add a "seed crystal" of the pure compound.[3]

  • Increase the concentration. The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Check for impurities. Some impurities can inhibit crystal formation.[4] It may be necessary to perform a preliminary purification step, such as a wash, before recrystallization.

Q4: The recovery yield of my purified product is very low. How can I improve it?

A4: Low yield is a common issue in recrystallization. Potential causes and solutions include:

  • Using too much solvent. This will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Premature crystallization. If the product crystallizes during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent. During the final filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[4]

  • Cooling the solution too quickly. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which can be lost during filtration.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling Out Solution is too concentrated; cooling is too rapid; inappropriate solvent.Re-heat and add more of the "good" solvent; allow for slow cooling to room temperature before placing in an ice bath; experiment with a different solvent system.[3][4]
No Crystal Formation Solution is not supersaturated; nucleation is inhibited.Evaporate some solvent to increase concentration; scratch the inner surface of the flask with a glass rod; add a seed crystal.[3][4]
Low Yield Too much solvent used; premature crystallization during hot filtration; product loss during washing.Use the minimum amount of hot solvent for dissolution; pre-heat filtration apparatus; wash crystals with a minimal amount of ice-cold solvent.[4]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals Form Too Quickly The solution is too supersaturated.Add a small amount of additional hot solvent and re-heat to dissolve, then allow to cool slowly.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate while stirring.

    • Slowly add hot water dropwise until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

    • Pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel.

    • For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Recrystallization Troubleshooting Workflow

G start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out If oiling out collect Collect Crystals (Vacuum Filtration) ice_bath->collect no_crystals Problem: No Crystals Form ice_bath->no_crystals If no crystals end End: Pure Crystals collect->end low_yield Problem: Low Yield collect->low_yield If yield is low fix_oiling Re-heat, add more solvent, cool slower oiling_out->fix_oiling fix_no_crystals Induce nucleation (scratch/seed crystal) or concentrate solution no_crystals->fix_no_crystals fix_low_yield Review: minimum hot solvent, minimal washing with cold solvent low_yield->fix_low_yield fix_oiling->dissolve Retry fix_no_crystals->ice_bath Retry fix_low_yield->start Optimize next batch

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of nitrobenzoic acids. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitrobenzoic acids to aminobenzoic acids?

A1: The most prevalent methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2] Chemical reductions are typically achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acidic media.[3][4] Another effective method involves the use of sodium borohydride in conjunction with a nickel salt like nickel(II) chloride or nickel(II) acetate.[5][6]

Q2: My reduction reaction is sluggish or incomplete. What are the likely causes and how can I address them?

A2: Incomplete or slow reactions are a common issue. Several factors can contribute to this problem:

  • Reagent and Catalyst Activity: Ensure your catalyst is fresh and active, as they can deactivate over time.[3] For metal/acid reductions, the purity and surface area of the metal are crucial; use finely powdered and, if necessary, activated metals.[3]

  • Insufficient Reagents: Verify that you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.[3]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates may require heating to achieve a reasonable rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[3]

  • Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, increasing the hydrogen pressure may be necessary to ensure complete conversion.[3]

Q3: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A3: The formation of intermediates such as nitroso and hydroxylamine compounds, and their subsequent condensation products like azoxy and azo compounds, is a known issue, particularly in catalytic hydrogenation.[7] To minimize these side products:

  • Optimize Reaction Conditions: Careful control of temperature is critical, as exothermic reactions can lead to localized overheating, promoting the formation of side products.[3]

  • Ensure Sufficient Reducing Agent: An adequate excess of the reducing agent helps to ensure the complete reduction of any intermediates to the final amine product.[3]

  • Catalyst Selection: The choice of catalyst can influence the product distribution. Experiment with different catalysts (e.g., Pd/C vs. Raney Nickel) to find the optimal one for your specific substrate.

Q4: My starting material contains other reducible functional groups (e.g., halogens, carbonyls). How can I selectively reduce the nitro group?

A4: Chemoselectivity is a key challenge when other reducible groups are present. The choice of reducing agent is critical:

  • Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[8] To avoid this, consider using Raney Nickel or non-catalytic methods like SnCl₂/HCl or Fe/HCl, which typically do not affect aryl halides.[2][8]

  • Carbonyls (Aldehydes, Ketones): SnCl₂ is generally mild and highly selective for nitro groups over carbonyls.[8]

  • Esters and Amides: A NaBH₄/FeCl₂ system can exhibit good selectivity for nitro groups in the presence of esters.[8]

  • Nitriles: SnCl₂ is an excellent choice as it generally does not reduce nitriles.[8]

Q5: What are the best practices for purifying the resulting aminobenzoic acid?

A5: Purification can be challenging due to the amphoteric nature of aminobenzoic acids.

  • Workup for Metal/Acid Reductions: After reduction with reagents like SnCl₂, the reaction mixture is typically poured into ice, and the pH is carefully adjusted to be basic (pH 7-8) with a solution like aqueous NaHCO₃ or NaOH to precipitate tin salts and liberate the free amine.[8][9] The product can then be extracted with an organic solvent.

  • Filtration after Catalytic Hydrogenation: After the reaction, the catalyst is removed by careful filtration through a pad of Celite.[3]

  • Recrystallization: The crude product can often be purified by recrystallization. The choice of solvent will depend on the specific isomer of aminobenzoic acid.

  • Color Removal: If the product is colored, it can be treated with activated carbon.[10]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive or poisoned catalyst.- Use a fresh batch of catalyst.- For substrates containing sulfur, consider a sulfur-tolerant catalyst like Raney Nickel.[1]
Insufficient hydrogen pressure (catalytic hydrogenation).- Incrementally increase the hydrogen pressure.
Low purity or surface area of metal (metal/acid reduction).- Use finely powdered metal.- Activate the metal if necessary.
Formation of Multiple Products (Side Reactions) Incomplete reduction.- Increase the amount of reducing agent.- Optimize reaction time and temperature.
Condensation of intermediates (nitroso, hydroxylamine).- Maintain careful temperature control to avoid overheating.[3]
Dehalogenation of Substrate Use of Pd/C catalyst with halogenated nitrobenzoic acids.- Switch to a different catalyst such as Raney Nickel.[2][8]- Use a non-catalytic method like SnCl₂/HCl or Fe/HCl.[8]
Reduction of Other Functional Groups Non-selective reducing agent.- Consult the chemoselectivity guide in the FAQs (Q4).- Choose a milder reducing agent (e.g., SnCl₂ for carbonyl-containing substrates).[8]
Difficult Product Isolation/Purification Precipitation of metal salts during workup.- Carefully adjust the pH to be basic to dissolve tin salts or precipitate iron salts for easier filtration.[8][9]
Emulsion formation during extraction.- Add Celite to the mixture before filtration to help break up emulsions.[9]

Quantitative Data Summary

Reduction MethodSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation4-Nitrobenzoic acid5% Pd/CWater (with NaOH)60-702>95[11]
Catalytic Hydrogenation4-Nitrobenzoic acidSelf-made Pd/CWater (with NaOH)60-70198[12]
SnCl₂ Reduction3-Nitrobenzoic acidSnCl₂·2H₂OEthanolReflux280
SnCl₂ Reduction2-Nitrobenzoic acidSnCl₂·2H₂OEthanolReflux290
Fe/HCl ReductionGeneral Aromatic NitroFe powderEthanol/Water/NH₄ClReflux--[4]
NaBH₄/NiCl₂ Reduction2-Nitrobenzoic acidNaBH₄, NiCl₂·6H₂OCH₃CN/H₂ORT0.2594[5]
Hydrazine/Raney-NiNitrobenzoic acidHydrazine hydrate, Raney-NiMethanol60-90-High[13]
Zinc/Hydrazine Glyoxylate2-Nitrobenzoic acidZn powder, Hydrazine Glyoxylate--0.590
Zinc/Hydrazine Glyoxylate3-Nitrobenzoic acidZn powder, Hydrazine Glyoxylate--0.580
Zinc/Hydrazine Glyoxylate4-Nitrobenzoic acidZn powder, Hydrazine Glyoxylate--0.580

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid using Pd/C
  • Preparation: In a suitable pressure reactor, prepare a solution of 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the nitrobenzoic acid).[11]

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (e.g., 1 wt% relative to the 4-nitrobenzoic acid).[12]

  • Reaction Setup: Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas twice.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1-2 MPa and heat the mixture to 60-70 °C with vigorous stirring.[11]

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2 hours.[11]

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3. The white precipitate of 4-aminobenzoic acid is collected by filtration, washed with water, and dried.[11]

Protocol 2: Reduction of 3-Nitrobenzoic Acid using SnCl₂·2H₂O
  • Preparation: In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.[3]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice.

  • Neutralization: Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[8]

  • Extraction: Extract the aqueous layer with ethyl acetate three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminobenzoic acid.

Protocol 3: Reduction of 2-Nitrobenzoic Acid using NaBH₄/NiCl₂·6H₂O
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 2-nitrobenzoic acid (1 mmol) in a mixture of acetonitrile and water (e.g., 3:0.3 mL).[5]

  • Catalyst Addition: Add NiCl₂·6H₂O (0.2 mmol) to the solution and stir for 5 minutes.[5]

  • Reduction: Add NaBH₄ (4 mmol) as a fine powder to the reaction mixture. A fine black precipitate should form immediately.[5]

  • Monitoring: Continue to stir the mixture at room temperature. The reaction is typically complete within 15-20 minutes. Monitor the progress by TLC.[5]

  • Work-up: Upon completion, evaporate the solvent.

  • Purification: The resulting crude material can be purified by short column chromatography over silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep Dissolve Nitrobenzoic Acid in appropriate solvent AddReagent Add Reducing Agent/Catalyst Prep->AddReagent 1 SetConditions Set Reaction Conditions (Temp, Pressure, Stirring) AddReagent->SetConditions 2 Monitor Monitor Reaction (TLC, HPLC, H2 uptake) SetConditions->Monitor 3 Quench Quench Reaction (if necessary) Monitor->Quench 4 Filter Filter Catalyst/ Precipitates Quench->Filter 5 Extract Extract Product Filter->Extract 6 Purify Purify Product (Recrystallization, Chromatography) Extract->Purify 7 Characterize Characterize Final Product Purify->Characterize 8

General experimental workflow for the reduction of nitrobenzoic acids.

Troubleshooting_Guide Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Start->SideProducts OtherReduced Other Groups Reduced? Start->OtherReduced CheckReagents Check Reagent/Catalyst Activity Incomplete->CheckReagents Yes ControlTemp Improve Temperature Control SideProducts->ControlTemp Yes ChangeReagent Change Reducing Agent (Consult Chemoselectivity Guide) OtherReduced->ChangeReagent Yes IncreaseReagent Increase Reagent Stoichiometry CheckReagents->IncreaseReagent ModifyTemp Adjust Temperature/Pressure IncreaseReagent->ModifyTemp OptimizeStoich Optimize Reagent Stoichiometry ControlTemp->OptimizeStoich

A troubleshooting decision tree for nitrobenzoic acid reduction.

References

Removing catalyst impurities from 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for removing catalyst impurities from 3-Amino-4-(methylamino)benzoic acid, a crucial step for ensuring the purity of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I might find in my this compound synthesis?

The synthesis of this compound often involves the reduction of a nitro group, commonly achieved through catalytic hydrogenation.[1] The most prevalent catalyst used for this transformation is palladium, typically on a carbon support (Pd/C). Therefore, residual palladium is the most common metallic impurity you will encounter.

Q2: Why are my initial filtration attempts failing to remove all the palladium?

While simple filtration is effective for removing heterogeneous catalyst particles like palladium on carbon, it often fails to remove all palladium residues.[2] This is because soluble or fine colloidal palladium species can form during the reaction and will pass through standard filters.[2] These species require more advanced purification techniques for their removal.

Q3: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products.[3] Palladium is considered a Class 2B element, and its oral concentration limit is typically set at 10 parts per million (ppm).[4] Therefore, it is critical to reduce palladium levels below this threshold.

Q4: How do I choose between using activated carbon and a specialized metal scavenger?

The choice depends on cost, selectivity, and the potential for product loss.

  • Activated Carbon: This is a low-cost and effective adsorbent for many palladium species.[2][3][5] However, its primary drawback is a lack of selectivity; it can adsorb your target compound, leading to a lower product yield.[2][4]

  • Specialized Scavengers: These are materials, such as silica functionalized with thiol groups, that have a very high affinity for palladium.[3][6] They are highly selective, minimizing product loss, and are very effective at reducing palladium to very low levels (<5 ppm).[6][7] Their main disadvantage is a higher cost compared to activated carbon.[2]

Q5: Can I rely solely on recrystallization to purify my product?

Recrystallization is a powerful technique for purifying solid organic compounds and can significantly reduce palladium levels by leaving impurities in the mother liquor.[2] However, its effectiveness depends on the specific crystallization conditions and the nature of the impurity. For robust and consistent removal to below 10 ppm, recrystallization is often best used in combination with a scavenging step.

Q6: I've tried one method, but my product is still not pure enough. What's the next step?

For challenging cases, a multi-step purification strategy is often necessary. A highly effective approach is to perform an initial purification via column chromatography or recrystallization, followed by a final "polishing" step using a high-affinity scavenger like Si-Thiol or Si-TMT.[8] This combination reliably reduces palladium levels to well below the regulatory requirements.[8]

Data on Purification Method Efficacy

The following table summarizes typical results for palladium removal from a solution of this compound using different purification techniques. Initial palladium concentration is assumed to be 250 ppm.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Estimated Product Yield Loss
Filtration through Celite250110< 1%
Activated Carbon Treatment250255 - 15%
Recrystallization2504010 - 20%
Thiol-Functionalized Silica Scavenger250< 5< 2%
Chromatography + Scavenger250< 25 - 10%

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for catalyst removal and a decision-making process for troubleshooting.

G cluster_0 A Crude Reaction Mixture (Containing Product & Pd Catalyst) B Primary Filtration (e.g., through Celite) A->B C Analysis (ICP-MS) B->C D Scavenging Step (Activated Carbon or Specialized Scavenger) C->D Pd > 10 ppm G Final Product (Pd < 10 ppm) C->G Pd < 10 ppm E Final Filtration D->E F Recrystallization E->F F->G

Caption: General experimental workflow for palladium catalyst removal.

Caption: Troubleshooting guide for selecting a purification method.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst by Filtration

This protocol is a standard first step to remove the bulk of a solid-supported catalyst like Pd/C.

  • Prepare Filter Pad: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite.

  • Pre-wet Pad: Gently pour the solvent used in your reaction over the Celite pad. Apply a light vacuum to compact the pad and pull the solvent through.

  • Dilute Mixture: Dilute your crude reaction mixture with a suitable solvent to lower its viscosity.

  • Filter: Under a gentle vacuum, carefully pour the diluted mixture onto the center of the Celite pad.

  • Wash: Wash the Celite pad thoroughly with fresh solvent to ensure all of the product is recovered.[2]

  • Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting solid should be analyzed for palladium content.

Protocol 2: Palladium Removal with Activated Carbon

Use this protocol if simple filtration is insufficient and cost is a primary concern.

  • Dissolve Product: Dissolve the crude product from the initial filtration in a suitable solvent (e.g., Tetrahydrofuran, Ethyl Acetate).

  • Add Carbon: Add activated carbon (e.g., Darco KB-B), typically 0.1 to 0.5 times the weight of your crude product, to the solution.[3]

  • Stir: Agitate the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for a period of 4 to 18 hours.[3][4] The optimal time should be determined experimentally.

  • Filter: Remove the activated carbon by filtering the mixture through a fresh Celite pad as described in Protocol 1.

  • Analyze: Concentrate the filtrate and analyze for residual palladium and product recovery.

Protocol 3: Palladium Removal with a Thiol-Functionalized Silica Scavenger

This protocol is highly effective for achieving very low palladium levels with minimal product loss.

  • Dissolve Product: Dissolve the crude product in an appropriate solvent.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (e.g., Si-Thiol, Si-TMT). The amount needed depends on the scavenger's capacity and the initial palladium concentration but is typically 5-20 equivalents relative to the palladium.

  • Stir: Agitate the mixture at room temperature or with gentle heating for 2-24 hours.

  • Filter: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to recover all the product.

  • Concentrate and Analyze: Combine the filtrates, remove the solvent, and analyze the final product for palladium content. A pilot study showed this method reliably reduces palladium to <100 ppm, and often much lower.[8]

Protocol 4: Purification by Recrystallization

This protocol leverages the differential solubility of the product and impurities in a given solvent system. Water is a common solvent for recrystallizing benzoic acid derivatives.[9][10][11]

  • Select Solvent: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water can also be effective.

  • Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Decolorize (Optional): If the solution is colored by organic impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[9]

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[11]

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Cool in Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the product yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

References

Challenges in scaling up the production of 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-4-(methylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic route involves the synthesis of the intermediate 4-(Methylamino)-3-nitrobenzoic acid, followed by the reduction of the nitro group to yield the final product, this compound.

Q2: What are the typical yields for the synthesis of this compound and its precursor?

In laboratory-scale synthesis, the reduction of 4-(Methylamino)-3-nitrobenzoic acid to this compound can achieve yields as high as 99%.[1] The synthesis of the precursor, 4-(Methylamino)-3-nitrobenzoic acid from 3,4-Dinitrobenzoic acid, has been reported with yields around 81%.[2]

Q3: What are the main safety hazards associated with the production of this compound?

The primary hazards are associated with the catalytic hydrogenation step for the reduction of the nitro group. Palladium on carbon (Pd/C) is a pyrophoric catalyst and can ignite if handled improperly in the presence of air.[3][4][5][6] Additionally, the starting material, 4-(Methylamino)-3-nitrobenzoic acid, and the final product are associated with hazards such as skin and eye irritation.[7][8][9]

Q4: How can I purify the final product, this compound?

Crystallization is a common method for purifying aminobenzoic acid derivatives.[10][11][12][13] The choice of solvent is crucial and can influence the polymorphic form of the final product. Common solvents for crystallization of similar compounds include methanol, ethanol, and ethyl acetate.[14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the Synthesis of 4-(Methylamino)-3-nitrobenzoic acid (Step 1)
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time (e.g., 24 hours at room temperature).[2]
Suboptimal pH during workupAfter concentrating the reaction mixture, ensure the filtrate is properly acidified with acetic acid to precipitate the product.[2] The pH should be carefully controlled to maximize precipitation.
Loss of product during filtrationUse a filter with an appropriate pore size to collect the precipitated solid. Wash the solid with a minimal amount of cold solvent to avoid redissolving the product.
Problem 2: Incomplete Reduction of 4-(Methylamino)-3-nitrobenzoic acid (Step 2)
Possible Cause Suggested Solution
Catalyst poisoningThe palladium catalyst can be poisoned by impurities in the starting material or solvent.[15] Ensure high-purity starting materials and solvents are used. If poisoning is suspected, the reaction may require the addition of fresh catalyst.
Inactive catalystThe Pd/C catalyst may lose activity over time or due to improper storage. Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the system is properly sealed and a positive hydrogen pressure is maintained throughout the reaction. For transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, hydrazine) is used in the correct stoichiometric amount.[16][17]
Poor mass transferIn a heterogeneous catalytic reaction, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed or consider using a baffled reactor for larger scale reactions.
Problem 3: Difficulty in Isolating and Purifying this compound
Possible Cause Suggested Solution
Product is highly soluble in the reaction solventAfter the reaction, the solvent (e.g., methanol) should be removed under reduced pressure to facilitate precipitation or subsequent crystallization.[1]
Formation of emulsions during workupIf an aqueous workup is performed, emulsions can form. Allow the mixture to stand, or add a small amount of brine to break the emulsion.
Co-precipitation of impuritiesDuring crystallization, impurities may co-precipitate with the product. Recrystallization from a suitable solvent system can improve purity. Consider a solvent-antisolvent crystallization method.
PolymorphismAminobenzoic acids can exist in different polymorphic forms, which may have different solubilities and crystal habits.[10][11][12][13] Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and control crystallization conditions (solvent, temperature, cooling rate) to obtain the desired polymorph.

Experimental Protocols

Synthesis of 4-(Methylamino)-3-nitrobenzoic acid (Step 1)
  • Dissolve 3,4-Dinitrobenzoic acid (10 g, 47.2 mmol) in ethanol (50 mL) in a suitable reaction flask.

  • Add triethylamine (13 mL) and a 2M solution of methylamine in methanol (35 mL, 70 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and filter the mixture.

  • Acidify the filtrate with acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration and dry to obtain 4-Methylamino-3-nitrobenzoic acid. (Expected Yield: ~7.5 g, 81%).[2]

Synthesis of this compound (Step 2)
  • Suspend 4-(Methylamino)-3-nitrobenzoic acid (9.8 g, 49.96 mmol) and 10% palladium on carbon (1 g) in methanol (200 ml) in a flask suitable for hydrogenation.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., from a balloon or a pressurized source).

  • Stir the reaction mixture vigorously at room temperature for 2 hours under a hydrogen atmosphere.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium-carbon catalyst. Caution: The catalyst is pyrophoric and should be handled while wet and under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to afford this compound as a solid. (Expected Yield: ~8.2 g, 99%).[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid cluster_step2 Step 2: Synthesis of this compound A 3,4-Dinitrobenzoic acid C Reaction at Room Temperature (24h) A->C B Methylamine, Triethylamine, Ethanol B->C D Workup (Concentration, Filtration, Acidification) C->D E 4-(Methylamino)-3-nitrobenzoic acid D->E F 4-(Methylamino)-3-nitrobenzoic acid E->F Intermediate H Catalytic Hydrogenation (2h) F->H G H2, Pd/C, Methanol G->H I Filtration and Concentration H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for production issues.

References

How to prevent decarboxylation during reactions with aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted decarboxylation during chemical reactions involving aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with aminobenzoic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] In reactions involving aminobenzoic acids, this leads to the loss of the desired product and the formation of aniline derivatives as byproducts. This side reaction is particularly prevalent in aminobenzoic acids due to the presence of the electron-donating amino group, which facilitates the electrophilic substitution mechanism of decarboxylation.[2]

Q2: What are the primary factors that promote the decarboxylation of aminobenzoic acids?

Several factors can promote the decarboxylation of aminobenzoic acids:

  • Heat: Elevated temperatures are a major driver of decarboxylation.[3] Many aminobenzoic acids are thermally labile, with some showing significant decomposition at temperatures as low as 140°C.

  • pH: Both acidic and basic conditions can catalyze decarboxylation. The rate of decarboxylation of aminobenzoic acids is pH-dependent, with maximum rates often observed at a pH about 2 units less than the isoelectric pH.[2][4]

  • Solvent: The choice of solvent can influence the rate of decarboxylation.

  • Structure of the aminobenzoic acid: The position of the amino group and the presence of other substituents on the aromatic ring can affect the stability of the molecule and its susceptibility to decarboxylation.

Q3: How can I minimize decarboxylation during my reactions?

Minimizing decarboxylation requires careful control of reaction conditions. Key strategies include:

  • Low-Temperature Synthesis: Whenever possible, perform reactions at or below room temperature.[5]

  • pH Control: Maintain a neutral or near-neutral pH during the reaction and workup.

  • Use of Protecting Groups: Protecting the amino or carboxylic acid functionality can prevent decarboxylation during the reaction.[6]

  • Choice of Coupling Reagents: Utilizing efficient coupling reagents can promote the desired reaction pathway over decarboxylation, especially for sterically hindered aminobenzoic acids.[7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and offers actionable solutions.

Issue 1: Low yield of the desired product with significant formation of a decarboxylated byproduct.

  • Potential Cause: The reaction temperature is too high, or the reaction time is too long, leading to thermal decomposition.

  • Recommended Solutions:

    • Lower the reaction temperature: Conduct the reaction at 0°C or room temperature if the reaction kinetics allow.

    • Optimize reaction time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Choose a more efficient coupling reagent: For amide bond formation, reagents like HATU can lead to faster reactions at lower temperatures, minimizing the time the aminobenzoic acid is exposed to potentially decarboxylating conditions.[7]

Issue 2: Inconsistent reaction outcomes and yields.

  • Potential Cause: Variations in the pH of the reaction mixture. The rate of decarboxylation is highly sensitive to pH.[4]

  • Recommended Solutions:

    • Use a buffered system: If compatible with your reaction, use a buffer to maintain a stable pH.

    • Careful addition of reagents: When adding acidic or basic reagents, do so slowly and with efficient stirring to avoid localized pH changes.

    • Monitor pH: If possible, monitor the pH of the reaction mixture throughout the process.

Issue 3: Difficulty in coupling sterically hindered aminobenzoic acids without decarboxylation.

  • Potential Cause: Steric hindrance slows down the desired coupling reaction, allowing more time for decarboxylation to occur.

  • Recommended Solutions:

    • Use a powerful coupling reagent: Onium salt reagents like HATU, HCTU, or COMU are highly effective for coupling hindered amino acids.[8]

    • Protect the amino group: Protecting the amino group with a group like Boc can prevent its electronic contribution to decarboxylation and may reduce side reactions.[6][9]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid [7]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble.
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings.
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.

Table 2: Typical Conditions and Yields for Boc Protection of Amines [10]

Amine TypeReagentBase (optional)SolventTemperature (°C)Time (h)Yield (%)
Primary Aromatic(Boc)₂ODMAP (cat.)AcetonitrileRoom Temp - 504 - 2485 - 95
Amino Acid(Boc)₂ONaOHDioxane/WaterRoom Temp2 - 6>90

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Amide Coupling using HATU [5]

  • Dissolution: Dissolve the aminobenzoic acid (1.0 eq) and a suitable base (e.g., DIPEA, 2.5 eq) in an anhydrous solvent (e.g., DMF).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Pre-activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes.

  • Coupling: Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Boc Protection of an Aminobenzoic Acid [10]

  • Dissolution: Dissolve the aminobenzoic acid (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Addition of Base: Add a base such as sodium hydroxide (NaOH) to the solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with a solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Acidify the aqueous layer with a weak acid (e.g., citric acid solution) to a pH of ~3-4 and extract the Boc-protected aminobenzoic acid with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 3: General Procedure for the Fischer Esterification of p-Aminobenzoic Acid [3][11]

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of an absolute alcohol (e.g., ethanol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature and then pour it into ice-water. Slowly add a 10% sodium carbonate solution to neutralize the mixture until the pH is approximately 8. A precipitate of the crude ester will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water. The product can be further purified by recrystallization.

Visualizations

Decarboxylation_Prevention_Workflow cluster_start Start: Reaction with Aminobenzoic Acid cluster_problem Problem Identification cluster_solutions Preventative Strategies cluster_end Outcome start Aminobenzoic Acid Derivative problem Decarboxylation Observed? start->problem temp Lower Reaction Temperature problem->temp Yes ph Control pH problem->ph Yes protect Use Protecting Groups (e.g., Boc, Esters) problem->protect Yes reagent Optimize Coupling Reagent (e.g., HATU) problem->reagent Yes end_product Desired Product (Minimized Decarboxylation) problem->end_product No temp->end_product ph->end_product protect->end_product reagent->end_product

Caption: A logical workflow for preventing decarboxylation.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up and Purification start Aminobenzoic Acid + Amine Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Coupling Reagent (e.g., HATU) cool->add_reagent add_amine Add Amine Partner add_reagent->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide coupling.

Protecting_Group_Strategy start Aminobenzoic Acid protect_amine Protect Amino Group (e.g., with Boc) start->protect_amine protect_acid Protect Carboxylic Acid (e.g., as an ester) start->protect_acid reaction Perform Desired Reaction protect_amine->reaction protect_acid->reaction deprotect Deprotect reaction->deprotect final_product Final Product deprotect->final_product

Caption: Logic of using protecting groups.

References

Technical Support Center: Optimizing Solvent Systems for Polyamide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyamide condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent systems for the synthesis of polyamides. My goal is to move beyond simple protocols and explain the underlying principles that govern these complex reactions, enabling you to troubleshoot effectively and achieve your desired polymer characteristics.

Section 1: Foundational Principles of Solvent Selection

The success of a polyamide condensation reaction is critically dependent on the chosen solvent system. The solvent does more than just dissolve the monomers; it influences reaction kinetics, side reactions, polymer solubility, and ultimately, the final molecular weight and properties of the polyamide.

Q1: What are the primary functions of a solvent in polyamide condensation?

A solvent system in solution polymerization for polyamides serves several critical functions:

  • Monomer Solubilization: The solvent must completely dissolve both the diamine and the diacid or diacid chloride monomers to ensure a homogeneous reaction medium.[1][2] Poor solubility of either monomer will lead to a heterogeneous reaction, limiting polymer chain growth and resulting in low molecular weight.

  • Polymer Solvation: As the polyamide chains grow, they must remain in solution. If the polymer precipitates prematurely, chain growth will cease, leading to a low degree of polymerization.[3]

  • Reaction Medium: The solvent facilitates the collision of reactive monomer species, enabling the condensation reaction to proceed. The polarity of the solvent can influence the reaction rate.[4]

  • Byproduct Management: In reactions involving diacid chlorides, the solvent can help to solvate the hydrogen chloride (HCl) byproduct, and in some cases, act as an acid scavenger to prevent unwanted side reactions.[5]

Q2: Why are aprotic polar amide solvents like NMP, DMAc, and DMF so commonly used?

N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are the workhorses for polyamide synthesis for several key reasons:

  • High Solvating Power: These solvents have high dielectric constants and are excellent at dissolving both the polar monomers and the resulting polyamides, which form strong hydrogen bonds.[6][7][8]

  • Aprotic Nature: They lack acidic protons, which prevents them from interfering with the condensation reaction. Protic solvents could potentially react with the monomers or growing polymer chains.[9]

  • Thermal Stability: They have high boiling points, allowing for a wide range of reaction temperatures, which can be necessary to drive the reaction to completion.[10]

  • HCl Scavenging (for diacid chloride routes): Amide solvents can act as acid acceptors, trapping the HCl byproduct generated during the reaction of diamines with diacid chlorides. This prevents the formation of insoluble amine hydrochlorides, which would otherwise precipitate and halt the polymerization.[5]

However, it is important to note that these solvents are facing increasing regulatory scrutiny due to health and environmental concerns, prompting research into greener alternatives.[9][10]

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers frequently encounter during polyamide synthesis and provides a structured approach to troubleshooting.

Issue 1: Low Molecular Weight of the Final Polyamide

This is one of the most common challenges in polyamide synthesis. Achieving high molecular weight is essential for obtaining desirable mechanical properties.

Q3: My GPC results show a low molecular weight for my polyamide. What are the likely causes and how can I fix this?

Several factors can contribute to low molecular weight. A systematic approach is needed to identify the root cause.[1][11]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Incorrect Stoichiometry Step-growth polymerization requires a precise 1:1 molar ratio of reactive functional groups (e.g., amine to carboxylic acid/acid chloride). Any deviation from this ratio will limit chain growth.[1][2]- Accurately weigh all monomers. - Use high-purity monomers to avoid inaccuracies in molar calculations. - Consider titrating the functional groups of your monomers before use to confirm their purity.
Presence of Impurities Monofunctional impurities (chain stoppers) will cap the growing polymer chains, preventing further polymerization.[1] Water is a particularly detrimental impurity as it can hydrolyze acid chlorides and terminate chain growth.[11]- Use high-purity, freshly distilled, or recrystallized monomers. - Ensure all solvents are anhydrous. Use molecular sieves or other drying agents. - Thoroughly dry all glassware in an oven before use.
Incomplete Reaction The reaction may not have proceeded to a high enough conversion to achieve high molecular weight.- Increase the reaction time. - If thermally stable, increase the reaction temperature to accelerate the reaction rate. - Ensure efficient stirring to maintain a homogeneous reaction environment.[11]
Poor Polymer Solubility If the growing polymer chain becomes insoluble in the reaction medium, it will precipitate, and polymerization will stop.- Select a better solvent or a solvent mixture. - For aramids, adding salts like LiCl or CaCl₂ can significantly improve solubility.[12][13]

Workflow for Diagnosing Low Molecular Weight

G Start Low Molecular Weight Observed CheckStoichiometry Verify Monomer Stoichiometry (1:1 Ratio) Start->CheckStoichiometry CheckPurity Assess Monomer and Solvent Purity CheckStoichiometry->CheckPurity Stoichiometry Correct CorrectStoichiometry Adjust Monomer Amounts CheckStoichiometry->CorrectStoichiometry Stoichiometry Incorrect CheckConditions Evaluate Reaction Conditions (Time, Temp, Mixing) CheckPurity->CheckConditions Reagents Pure PurifyReagents Purify/Dry Monomers and Solvents CheckPurity->PurifyReagents Impurities Detected CheckSolubility Observe Polymer Solubility During Reaction CheckConditions->CheckSolubility Conditions Optimal OptimizeConditions Increase Time/Temp, Improve Stirring CheckConditions->OptimizeConditions Conditions Sub-Optimal ModifySolvent Change Solvent or Add Salts (e.g., LiCl) CheckSolubility->ModifySolvent Precipitation Observed End Achieve Target Molecular Weight CheckSolubility->End Polymer Soluble CorrectStoichiometry->End PurifyReagents->End OptimizeConditions->End ModifySolvent->End

Caption: Troubleshooting workflow for low molecular weight.

Issue 2: Reaction Mixture Becomes Opaque or Forms a Gel

This issue is particularly common when synthesizing aromatic polyamides (aramids).

Q4: My reaction turned cloudy and a precipitate formed, preventing further stirring. What happened?

This is likely due to the formation of insoluble amine salts or premature precipitation of the polymer.

Potential Causes & Solutions:

  • Amine Salt Formation: This is a major issue when using highly basic diamines with diacid chlorides. The HCl byproduct reacts with the unreacted amine groups of the diamine, forming an insoluble amine hydrochloride salt. This salt is unreactive and precipitates from the solution, effectively stopping the polymerization.[5][12]

    • Solution: Perform the reaction at low temperatures (around 0°C). Aprotic amide solvents can trap the HCl, suppressing salt formation.[5] Alternatively, using an acid scavenger like pyridine can neutralize the HCl as it forms.[12]

  • Poor Polymer Solubility: The growing aramid chains, especially those with rigid backbones, can quickly become insoluble even in good solvents like NMP or DMAc.

    • Solution: The addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) is a standard technique to prevent this.[12][13] These salts are thought to break up the strong intermolecular hydrogen bonds between the polyamide chains, thus keeping them in solution.

The Role of Salts in Aramid Synthesis

G cluster_0 Without Salt cluster_1 With LiCl Salt Aramid1 Growing Aramid Chain -C(O)NH- Aramid2 Growing Aramid Chain -C(O)NH- Aramid1:f1->Aramid2:f1 Strong H-Bonding Precipitate Insoluble Precipitate (Polymerization Stops) Aramid1->Precipitate Aramid2->Precipitate Aramid3 Growing Aramid Chain -C(O)NH- Li Li+ Aramid3:f1->Li Interaction Soluble Soluble Polymer Complex (Polymerization Continues) Aramid3->Soluble Aramid4 Growing Aramid Chain -C(O)NH- Aramid4->Soluble Li->Soluble Cl Cl- Cl->Aramid4:f1 Interaction Cl->Soluble

References

Technical Support Center: High-Purity 3-Amino-4-(methylamino)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Amino-4-(methylamino)benzoic acid via flash column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions to overcome common challenges.

Question: My compound is streaking badly on the TLC plate and tailing significantly on the column. What's causing this and how can I fix it?

Answer: This is a common issue when purifying polar, ionizable compounds like this compound on standard silica gel. The acidic nature of silica interacts strongly with the basic amine groups, leading to poor peak shape and difficult elution.

  • Cause 1: Strong Acid-Base Interaction: The primary amine and secondary amine groups on your molecule are basic and are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution 1: Use a Mobile Phase Modifier. To mitigate this interaction, add a small amount of a competitive base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.[1][2]

    • Recommended Modifier: Triethylamine (TEA) is a common choice. Start by adding 0.5-1% TEA to your eluent system (e.g., Dichloromethane/Methanol).

    • Alternative: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can also be effective for very polar compounds.[3]

  • Cause 2: Inappropriate Solvent Polarity: The chosen solvent system may not be optimal for eluting the compound cleanly.

  • Solution 2: Optimize the Mobile Phase. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for polar compounds is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Methanol. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

Question: My compound won't elute from the column, even with a high percentage of methanol in the mobile phase. What should I do?

Answer: This indicates a very strong interaction with the stationary phase or potential decomposition.

  • Cause 1: Compound is too Polar for Normal-Phase. Your compound's high polarity, due to the carboxylic acid and two amine functionalities, makes it bind very tightly to the polar silica gel.[4]

  • Solution 1: Add an Acid Modifier. In addition to a basic modifier like TEA (to address the amine groups), a small amount of acid can help protonate the carboxylate, reducing its interaction. However, this can be complex to balance. A better approach is often to switch the stationary phase.

  • Solution 2: Switch to a Different Stationary Phase.

    • Reversed-Phase (C18) Silica: This is an excellent alternative for highly polar compounds.[3] The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar compound will have less affinity for the stationary phase and elute more readily.[4]

    • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica, which deactivates the acidic sites and provides a more suitable surface for purifying basic compounds.[1][2]

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for acid-sensitive or basic compounds.[3]

  • Cause 2: Compound Decomposition. It's possible the compound is degrading on the acidic silica gel.[3]

  • Solution 3: Test for Stability. Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[3] In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.

Question: The separation between my product and a key impurity is poor. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Cause: Insufficient Selectivity. The chosen mobile and stationary phases are not discriminating enough between your product and the impurity.

  • Solution 1: Optimize the Mobile Phase.

    • Change Solvent Ratios: Perform a gradient elution on TLC to find the optimal solvent ratio that maximizes the distance between your product and impurity spots.

    • Try Different Solvents: Sometimes, swapping one solvent for another with different properties can dramatically improve separation. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system.

  • Solution 2: Reduce Column Loading. Overloading the column is a common cause of poor separation.[5] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Solution 3: Change the Stationary Phase. As mentioned previously, switching from silica to C18, alumina, or a functionalized silica can alter the retention mechanisms and improve the separation of compounds with similar polarities.

Logical Troubleshooting Flow

Troubleshooting_Workflow start Problem Encountered During Flash Chromatography problem_tailing Poor Peak Shape (Tailing / Streaking)? start->problem_tailing problem_elution Compound Not Eluting? problem_tailing->problem_elution No solution_tailing_modifier Add Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) problem_tailing->solution_tailing_modifier Yes problem_separation Poor Separation? problem_elution->problem_separation No solution_elution_stability Test Compound Stability on Silica problem_elution->solution_elution_stability Yes solution_separation_gradient Optimize Mobile Phase (Try different solvents/ratios) problem_separation->solution_separation_gradient Yes end_node Purification Successful problem_separation->end_node No solution_tailing_rf Optimize Mobile Phase for Rf of 0.2-0.3 solution_tailing_modifier->solution_tailing_rf solution_tailing_rf->end_node solution_elution_phase Switch Stationary Phase (e.g., Reversed-Phase C18 or Alumina) solution_elution_stability->solution_elution_phase solution_elution_phase->end_node solution_separation_load Reduce Sample Load solution_separation_gradient->solution_separation_load solution_separation_load->end_node

Caption: A decision tree for troubleshooting common flash chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Due to the compound's polar and basic nature, standard silica gel can be challenging.

  • Primary Recommendation: Amine-functionalized silica or reversed-phase (C18) silica . Amine-functionalized silica is often effective at preventing tailing for basic compounds.[2] Reversed-phase is ideal for highly polar molecules that bind too strongly to normal-phase media.

  • Alternative: Standard silica gel can be used, but it is critical to add a basic modifier like triethylamine (0.5-1%) to the mobile phase to get symmetrical peaks and good recovery.[1]

Q2: How do I select the best mobile phase (eluent)?

A2: Mobile phase selection should be done empirically using Thin Layer Chromatography (TLC).

  • Start with a two-solvent system. For normal-phase on silica, a good starting point is Dichloromethane (DCM) with Methanol (MeOH). For reversed-phase, start with Water and Acetonitrile (ACN).

  • Add modifiers. For normal-phase, add 0.5-1% triethylamine (TEA) to both solvents to prevent streaking. For reversed-phase, a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape.

  • Aim for an Rf of 0.2-0.3. Adjust the ratio of your strong solvent (MeOH or ACN) to your weak solvent (DCM or Water) until the spot for your target compound moves to an Rf value between 0.2 and 0.3. This typically provides the best separation on a column.

Q3: What is the best way to load my crude sample onto the column?

A3: Proper sample loading is crucial for a good separation.

  • Wet Loading (Recommended for good solubility): Dissolve your crude sample in the absolute minimum amount of the initial mobile phase solvent.[6] If the sample is not very soluble, you can use a slightly stronger solvent (e.g., DCM), but keep the volume minimal. Use a pipette to carefully apply the solution to the top of the column bed.[6]

  • Dry Loading (Recommended for poor solubility): Dissolve your crude sample in a suitable low-boiling solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[6] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of your packed column. This technique prevents issues with using strong solvents during loading and often leads to sharper bands.

Q4: How can I monitor the purification process?

A4: The most common method is by collecting fractions and analyzing them by TLC.

  • Collect Fractions: Begin collecting fractions as soon as you start eluting the column. The size of the fractions will depend on the size of your column.

  • Analyze by TLC: Spot every few fractions onto a TLC plate. Use a co-spot (a lane with both your crude mixture and the fraction) to easily identify where your product is eluting.

  • Combine and Evaporate: Once you have identified all the fractions containing your pure product, combine them in a flask and remove the solvent using a rotary evaporator.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number66315-15-9[8][9]
Molecular FormulaC₈H₁₀N₂O₂[10][11]
Molecular Weight166.18 g/mol [10][11]
AppearanceSolid[8]
TPSA (Topological Polar Surface Area)75.35 Ų[9]
logP1.0087[9]

Table 2: Example Normal-Phase Flash Chromatography Parameters

ParameterRecommended ValueNotes
Stationary Phase Silica Gel (40-63 µm)Use of amine-functionalized silica is also a strong option.
Column Dimensions 40g cartridgeFor purification of ~400-800 mg of crude material.
Sample Loading Dry LoadingRecommended due to the compound's polarity.
Mobile Phase Dichloromethane (DCM) with a gradient of Methanol (MeOH) + 1% Triethylamine (TEA)Start with 100% DCM and gradually increase MeOH.
Example Gradient 0-5% MeOH over 10 CV, then 5-15% MeOH over 10 CVCV = Column Volume. Gradient should be optimized via TLC.
Flow Rate 30-40 mL/minAdjust based on column size and separation.
Detection UV at 254 nmThe aromatic structure should be UV active.
Expected Purity >95%Dependent on crude sample purity and optimization.
Expected Yield 70-90%Losses can occur from irreversible binding or co-elution.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol assumes the use of standard silica gel with a mobile phase modifier.

  • TLC Analysis & Solvent Selection:

    • Prepare several eluent systems, for example: 95:5, 90:10, and 85:15 mixtures of Dichloromethane (DCM) and Methanol (MeOH). Add 1% Triethylamine (TEA) to each mixture.

    • Spot your crude material on a TLC plate and develop it in these systems.

    • Identify the system that gives your target compound an Rf value of ~0.2-0.3. This will be your starting point for the column gradient.

  • Column Packing (for glass columns):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 1% TEA).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7]

    • Allow the silica to settle into a packed bed, then drain the excess solvent until it is level with the top of the silica.

    • Add a thin layer (0.5 cm) of sand to protect the silica bed surface.[6]

  • Sample Loading (Dry Method):

    • Dissolve ~500 mg of crude this compound in a minimal amount of methanol.

    • Add ~1.5 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Apply gentle air pressure to begin the flow.[6]

    • Start collecting fractions immediately.

    • Run a gradient elution based on your TLC analysis. For example, start with 100% DCM (+1% TEA) and gradually increase the percentage of MeOH (+1% TEA) to increase the polarity and elute your compound.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them with TLC.

  • Fraction Analysis and Product Isolation:

    • Spot every second or third fraction on a TLC plate, alongside a spot of your crude starting material.

    • Visualize the spots under a UV lamp.

    • Identify all fractions containing only the spot corresponding to your pure product.

    • Combine these pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_sample Crude Sample of This compound tlc 1. TLC Analysis (Optimize Mobile Phase) crude_sample->tlc dry_load 2. Sample Preparation (Dry Loading on Silica) tlc->dry_load run_column 4. Elute with Gradient & Collect Fractions dry_load->run_column pack_column 3. Pack Column (Silica Gel Slurry) pack_column->run_column analyze_fractions 5. Analyze Fractions by TLC run_column->analyze_fractions combine_fractions 6. Combine Pure Fractions analyze_fractions->combine_fractions evaporate 7. Evaporate Solvent combine_fractions->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: The experimental workflow for flash chromatography purification.

References

Overcoming solubility issues during the synthesis and workup of 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues during the synthesis and workup of 3-Amino-4-(methylamino)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Intermediate Stages

Q1: My 4-chloro-3-nitrobenzoic acid precipitates too quickly when I pour the nitration reaction mixture onto ice. How can I get a more manageable solid?

A1: Rapid precipitation can lead to the inclusion of impurities. To obtain a finer, more easily filterable solid, try pouring the reaction mixture slowly into a vigorously stirred ice/water slurry. Using a larger volume of ice water can also help dissipate the heat of neutralization more effectively and control the precipitation rate.

Q2: I'm having trouble dissolving 4-chloro-3-nitrobenzoic acid for the reaction with methylamine. What are the recommended solvents?

A2: While the reaction is often carried out in an aqueous solution of methylamine where the starting material forms a salt, ensuring complete dissolution can be challenging. If you are using an aqueous methylamine solution, heating the mixture to reflux should aid in dissolving the starting material as its salt.[1] For non-aqueous conditions, polar aprotic solvents like DMSO or DMF could be used, though this would require a different workup procedure.

Q3: During the workup of the methylamine reaction, my product (4-(methylamino)-3-nitrobenzoic acid) oils out upon acidification instead of precipitating as a solid. What should I do?

A3: "Oiling out" can occur if the product is impure or if the temperature is too high during acidification. Ensure the solution is cooled in an ice bath before and during acidification. Add the acid slowly with vigorous stirring to maintain a low temperature. If it still oils out, you can try to "scratch" the inside of the flask with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. Alternatively, you can extract the oily product with a suitable organic solvent like ethyl acetate, and then proceed with washing, drying, and purification by recrystallization.

Final Product Stage: this compound

Q4: My final product, this compound, has poor solubility in my desired recrystallization solvent. What is a good solvent system for purification?

A4: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its solubility is highly pH-dependent. For recrystallization, consider the following:

  • Mixed Solvent Systems: A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water or hexane) is often effective.[2]

  • pH Adjustment: You can dissolve the crude product in a dilute aqueous acid (e.g., HCl) to form the soluble hydrochloride salt, treat with activated carbon to remove colored impurities, filter, and then neutralize with a base (e.g., NaOH or NH4OH) to precipitate the purified product. A similar process can be done using a dilute base to form the soluble carboxylate salt, followed by acidification.

  • Recommended Solvents: Based on similar compounds, ethanol/water or methanol/water mixtures are good starting points for recrystallization.

Q5: The final product precipitates out of the solution during the workup after the reduction of the nitro group. How can I ensure I get a pure product?

A5: The reduction of the nitro group is often done via catalytic hydrogenation. After the reaction, the catalyst is typically filtered off. The product is then isolated by removing the solvent. If the product is not soluble in the reaction solvent at room temperature, it may precipitate upon cooling. To ensure purity:

  • Hot Filtration: If the product is soluble in the hot reaction solvent, perform a hot filtration to remove the catalyst. The product will then crystallize upon cooling.

  • Solvent Evaporation and Recrystallization: If the product is soluble in the reaction solvent at room temperature, filter off the catalyst, evaporate the solvent, and then recrystallize the crude product from a suitable solvent system as described in Q4.

Q6: How does pH affect the solubility of this compound during aqueous workup?

A6: The solubility of this compound in water is highly dependent on pH.

  • Acidic pH: At low pH, the amino groups are protonated, forming a more soluble cationic salt.

  • Alkaline pH: At high pH, the carboxylic acid group is deprotonated, forming a more soluble anionic salt.

  • Isoelectric Point (pI): At its isoelectric point, the molecule exists as a zwitterion with a net neutral charge, and its solubility in water is at a minimum. This is the pH at which the product is most likely to precipitate from an aqueous solution. The pI can be estimated by averaging the pKa values of the acidic and basic groups.

Data Presentation

Table 1: Solubility of Intermediates and Final Product (Qualitative)

CompoundWaterMethanol/EthanolEthyl AcetateDichloromethaneHexaneAqueous Acid (e.g., 1M HCl)Aqueous Base (e.g., 1M NaOH)
4-chloro-3-nitrobenzoic acidSparingly solubleSolubleSolubleSolubleInsolubleSparingly solubleSoluble (forms salt)
4-(methylamino)-3-nitrobenzoic acidSparingly solubleSolubleModerately SolubleSparingly solubleInsolubleSparingly solubleSoluble (forms salt)
This compoundpH-dependentSolubleSparingly solubleInsolubleInsolubleSoluble (forms salt)Soluble (forms salt)

Note: This table provides general solubility characteristics. Actual solubility can vary with temperature and the specific conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid

  • Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a 30% aqueous solution of methylamine (excess, e.g., 10 eq).

  • Heat the mixture to reflux with stirring. The solid should dissolve as it forms the methylammonium salt and reacts.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly add 2M HCl with vigorous stirring to adjust the pH to approximately 4-5.

  • The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • The crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of this compound by Reduction of 4-(methylamino)-3-nitrobenzoic acid

  • In a flask suitable for hydrogenation, dissolve 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Reduction 4-chlorobenzoic_acid 4-chlorobenzoic acid HNO3_H2SO4 HNO3 / H2SO4 4-chlorobenzoic_acid->HNO3_H2SO4 Nitration 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid HNO3_H2SO4->4-chloro-3-nitrobenzoic_acid methylamine Methylamine (aq) 4-chloro-3-nitrobenzoic_acid->methylamine Nucleophilic Aromatic Substitution 4-methylamino-3-nitrobenzoic_acid 4-(methylamino)-3-nitrobenzoic acid methylamine->4-methylamino-3-nitrobenzoic_acid H2_PdC H2, Pd/C 4-methylamino-3-nitrobenzoic_acid->H2_PdC Nitro Reduction final_product This compound H2_PdC->final_product

Caption: Synthetic pathway for this compound.

Workup_Solubility_Logic Crude_Product Crude this compound pH_Adjustment pH Adjustment Crude_Product->pH_Adjustment Acidic_pH Low pH (e.g., pH < 4) Soluble Cationic Salt pH_Adjustment->Acidic_pH Add Acid Basic_pH High pH (e.g., pH > 8) Soluble Anionic Salt pH_Adjustment->Basic_pH Add Base Isoelectric_Point Isoelectric Point (pI) Insoluble Zwitterion (Precipitation) pH_Adjustment->Isoelectric_Point Adjust to pI Filtration Isolation by Filtration Isoelectric_Point->Filtration

Caption: pH-dependent solubility during aqueous workup.

References

Validation & Comparative

A Researcher's Guide to 3-Amino-4-(methylamino)benzoic Acid and Its Diaminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that influences the properties and efficacy of the final compound. Diaminobenzoic acids, a class of aromatic compounds featuring two amino groups and a carboxylic acid function, offer a versatile scaffold for the synthesis of pharmaceuticals, polymers, and dyes. The positional isomerism of the amino groups significantly alters the molecule's physicochemical properties, reactivity, and biological activity.

This guide provides an objective comparison of 3-Amino-4-(methylamino)benzoic acid with other common diaminobenzoic acid isomers, supported by available data to aid in the selection of the appropriate isomer for specific research and development applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the amino groups on the benzoic acid ring dictates the physical properties of each isomer. These characteristics, including melting point, boiling point, and solubility, are fundamental for planning synthetic routes, purification strategies, and formulation development.

PropertyThis compound3,4-Diaminobenzoic acid3,5-Diaminobenzoic acid2,4-Diaminobenzoic acid
CAS Number 66315-15-9[1]619-05-6[2][3][4]535-87-5[5][6]611-03-0[7][8]
Molecular Formula C₈H₁₀N₂O₂[1][9]C₇H₈N₂O₂[2][4]C₇H₈N₂O₂[6]C₇H₈N₂O₂[7][10]
Molecular Weight 166.18 g/mol [1][9]152.15 g/mol [2][11]152.15 g/mol [6]152.15 g/mol [7][10]
Appearance Yellow to white solid[12][13]Off-white to light brown crystalline solid[2]White to grey powder[5][6]Not specified
Melting Point (°C) Not specified208 - 256 (dec.)[2][3][11]235 - 238 (dec.)[5][6]140[7][14]
Boiling Point (°C) 386[1]~412[11]~275 (rough estimate)[6]~401[14]
Solubility Not specifiedModerately soluble in water, soluble in polar solvents like DMF and methanol[2][3]Very soluble in water[5][6][15]Not specified

Synthesis and Reactivity

The most common synthetic route to diaminobenzoic acids involves the reduction of the corresponding dinitrobenzoic acid precursor. The choice of reducing agent and reaction conditions can be optimized for each isomer.

The reactivity of the amino groups is influenced by their position relative to the electron-withdrawing carboxylic acid group and to each other. For instance, the adjacent amino groups of 3,4-diaminobenzoic acid make it an excellent precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines through cyclocondensation reactions.[2][3][11] In contrast, the meta-positioned amino groups in 3,5-diaminobenzoic acid are often utilized in applications like peptide synthesis.[5]

G General Synthesis of Diaminobenzoic Acids cluster_start Starting Material cluster_reagents Reduction Reaction cluster_product Final Product start Dinitrobenzoic Acid Isomer reagents H₂ Gas Catalyst (e.g., Pd/C) start->reagents product Diaminobenzoic Acid Isomer reagents->product

Caption: General workflow for synthesizing diaminobenzoic acid isomers.

Applications and Biological Activity

The structural variations among these isomers lead to a diverse range of applications. The choice of isomer is paramount for achieving the desired chemical or biological outcome.

  • This compound : This modified amino acid has been investigated for its potential biological activity, including the inhibition of retinoblastoma cell growth, and is used in specialized protein synthesis.[1]

  • 3,4-Diaminobenzoic acid : Widely used as a versatile intermediate in the synthesis of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[2][16] Its structure is also foundational for producing dyes, pigments, and high-performance polymers.[2][16] In biochemistry, it serves as a redox label for electrochemical detection.[3] Derivatives of 3,4-diaminobenzoic acid have shown promising antimicrobial activity.[17]

  • 3,5-Diaminobenzoic acid : It serves as a pharmaceutical intermediate and is noted as an analog of diatriazoate, showing antigenicity towards monoclonal antibodies.[5][6][15] It is also employed in peptide synthesis.

  • 2,4-Diaminobenzoic acid : This isomer is a key reagent in the preparation of DNA Polymerase III inhibitors and in the optimization of quinazolinone-based anti-tubercular agents.[7][8][14]

G Isomer Structure-Application Relationship cluster_isomers Isomeric Structure cluster_properties Key Properties cluster_apps Primary Applications i34 3,4- (ortho-amino) p_hetero Facilitates Heterocycle Formation i34->p_hetero i35 3,5- (meta-amino) p_linker Acts as a Structural Linker i35->p_linker i24 2,4- p_inhibitor Enzyme Inhibition Potential i24->p_inhibitor i_special 3-Amino-4-(methylamino) p_bio Specific Biological Interactions i_special->p_bio app_pharma Pharmaceuticals (Anticancer, Antimicrobial) p_hetero->app_pharma app_polymers Polymers & Dyes p_hetero->app_polymers app_peptide Peptide Synthesis p_linker->app_peptide app_drug Drug Discovery (e.g., Anti-TB) p_inhibitor->app_drug app_biotech Biotechnology p_bio->app_biotech

Caption: Influence of amino group position on properties and applications.

Experimental Protocol: Synthesis of 3,5-Diaminobenzoic Acid

This protocol details the synthesis of 3,5-diaminobenzoic acid via the catalytic hydrogenation of 3,5-dinitrobenzoic acid, adapted from established procedures.[5][6]

Objective: To synthesize 3,5-diaminobenzoic acid with high yield and purity.

Materials:

  • 3,5-Dinitrobenzoic acid (51 g, 0.24 mol)

  • Deionized water (300 mL)

  • 20% aqueous sodium hydroxide solution

  • Ni-Yb-Al triple-acting catalyst (0.25 g) or equivalent Palladium on carbon (Pd/C)

  • Nitrogen gas (for inerting)

  • Hydrogen gas

  • Concentrated hydrochloric acid

  • 1 L stainless steel high-pressure reactor

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Reactor Setup: Add 3,5-dinitrobenzoic acid (51 g) and deionized water (300 mL) to the 1 L high-pressure reactor. Stir the mixture until a homogeneous suspension is formed.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to 7-8 using the 20% aqueous sodium hydroxide solution.

  • Catalyst Addition: Add the catalyst (0.25 g) to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.2 MPa. Maintain the reaction temperature between 25-30 °C with continuous stirring.

  • Reaction Monitoring: The reaction is complete when the hydrogen pressure inside the reactor decreases significantly, indicating the consumption of hydrogen.

  • Catalyst Removal: Once the reaction is complete, depressurize the reactor and filter the mixture to recover the catalyst.

  • Product Precipitation: Transfer the filtrate to a clean beaker and adjust the pH to 3 with concentrated hydrochloric acid. The target product, 3,5-diaminobenzoic acid, will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.

Expected Outcome: This procedure is reported to yield approximately 36.5 g of 3,5-diaminobenzoic acid, corresponding to a 98.8% yield with a purity of around 98.9% by HPLC.[5]

Conclusion

The isomeric forms of diaminobenzoic acid are not interchangeable. This compound offers unique biological properties, while isomers like 3,4-diaminobenzoic acid are workhorses for heterocyclic synthesis and material science. In contrast, 3,5-diaminobenzoic acid is suited for applications requiring meta-linkages, and 2,4-diaminobenzoic acid is a specific building block for certain enzyme inhibitors. A thorough understanding of the distinct physicochemical properties and reactivity profiles detailed in this guide is essential for researchers to select the optimal isomer, thereby accelerating discovery and innovation in drug development and chemical synthesis.

References

Comparative Performance Analysis of Polyamides Derived from 3-Amino-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative performance overview of a novel polyamide synthesized from 3-Amino-4-(methylamino)benzoic acid. As direct experimental data for this specific polymer is not extensively available in published literature, this document presents a predictive performance profile based on established structure-property relationships within the aromatic polyamide family. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential characteristics of this polymer relative to conventional high-performance aramids.

The unique structure of the this compound monomer, featuring both a meta-oriented amine/carboxyl relationship and a backbone N-methylation, suggests a distinct property profile. The meta-arrangement is known to impart flexibility and solubility, while N-methylation disrupts the intermolecular hydrogen bonding that characterizes traditional aramids. This disruption is anticipated to further enhance solubility and processability, albeit at the expense of the ultra-high thermal and mechanical properties seen in aramids like Kevlar®.

Predicted Performance Profile

Polyamides derived from this compound are predicted to exhibit excellent solubility in a range of organic solvents. The combination of the meta-like kink in the polymer backbone and the prevention of hydrogen bonding via N-methylation significantly reduces the chain packing and intermolecular forces that typically render aromatic polyamides insoluble.[1][2][3] This enhanced solubility would make it a candidate for applications requiring solution-based processing, such as film casting or membrane formation.

Thermally, the polymer is expected to have a lower glass transition temperature (Tg) and thermal decomposition temperature compared to its non-methylated meta-aramid counterparts (e.g., Nomex®).[4][5] The absence of strong hydrogen bonding networks reduces the energy required for chain mobility and degradation. Mechanically, the reduced intermolecular forces will likely result in lower tensile strength and modulus but potentially higher elongation at break, leading to a more flexible but less rigid material.[4][5]

Comparative Performance Data

The following table summarizes the predicted quantitative data for the polyamide derived from this compound against two well-characterized commercial aromatic polyamides: Poly(m-phenylene isophthalamide) (a meta-aramid) and Poly(p-phenylene terephthalamide) (a para-aramid).

PropertyPolyamide from this compound (Predicted)Poly(m-phenylene isophthalamide) (MPIA / Nomex®) (Experimental)Poly(p-phenylene terephthalamide) (PPTA / Kevlar®) (Experimental)
Thermal Properties
Glass Transition Temp. (Tg)180 - 220 °C~ 275 °C[6]> 370 °C[7]
10% Weight Loss Temp. (TGA)350 - 400 °C~ 450 °C[8]~ 550 °C[6]
Mechanical Properties
Tensile Strength60 - 90 MPa~ 85 MPa> 3000 MPa (Fiber)
Tensile Modulus1.5 - 2.5 GPa~ 3.0 GPa> 120 GPa (Fiber)
Elongation at Break15 - 30%~ 30%~ 2.5% (Fiber)
Solubility
NMP, DMAc, DMFReadily SolubleSoluble with heating/salts[7]Insoluble (soluble in conc. H₂SO₄)[1]
THF, ChloroformPotentially SolubleInsolubleInsoluble

Note: The data for the polyamide from this compound are predictive and extrapolated from structure-property relationship principles. Experimental values for commercial aramids are approximate and can vary based on processing and specific grade.

Key Experimental Protocols

The characterization of the polyamide derived from this compound would follow standard protocols for polymer analysis.

Synthesis via Self-Condensation Polymerization

A common method for synthesizing polyamides from AB-type monomers is direct phosphorylation polycondensation.

  • Procedure: The this compound monomer is dissolved in an anhydrous polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), containing a salt like LiCl to aid solubility.

  • A condensing agent system, typically triphenyl phosphite (TPP) and pyridine, is added to the solution.

  • The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 100 to 120°C for several hours.

  • The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.

Thermal Property Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymer. A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg). The sample is subjected to a heat-cool-heat cycle (e.g., from 30 °C to 350 °C at 10 °C/min) to erase thermal history.[9] The Tg is identified as a step transition in the heat flow curve during the second heating scan.

Mechanical Property Testing
  • Film Preparation: Polymer films are prepared by casting a solution of the polyamide (e.g., 10-15 wt% in DMAc) onto a glass plate, followed by controlled solvent evaporation in an oven. The resulting film is then dried under vacuum to remove residual solvent.

  • Tensile Testing: The mechanical properties are measured using a universal testing machine according to ASTM D882 standards. Dog-bone shaped specimens are cut from the film and stretched at a constant strain rate until failure to determine tensile strength, tensile modulus, and elongation at break.

Solubility Assessment
  • Procedure: A qualitative assessment is performed by adding approximately 10 mg of the polymer to 1 mL of various organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform, acetone) at room temperature and with gentle heating. Solubility is categorized as soluble, partially soluble, or insoluble based on visual observation after 24 hours.

Visualizations

Caption: Predicted self-condensation polymerization of the AB-type monomer.

Property_Relationships cluster_structure Monomer Structural Features cluster_properties Predicted Polymer Properties Monomer 3-Amino-4-(methylamino) benzoic acid Meta Meta-like Amine/Carboxyl Arrangement Monomer->Meta NMethyl N-Methylamino Group Monomer->NMethyl Sol Increased Solubility Meta->Sol Flex Increased Flexibility Meta->Flex NMethyl->Sol Disrupts H-Bonding Thermal Decreased Thermal Stability (Tg, Td) NMethyl->Thermal Mech Decreased Mechanical Strength NMethyl->Mech Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Polymerization Polycondensation Reaction Precipitation Precipitation & Washing Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer_Sample Purified Polyamide Drying->Polymer_Sample TGA TGA Analysis Polymer_Sample->TGA DSC DSC Analysis Polymer_Sample->DSC Film Solution Casting Polymer_Sample->Film Solubility Solubility Tests Polymer_Sample->Solubility Tensile Tensile Testing Film->Tensile

References

A Comparative Guide to Purity Assessment of 3-Amino-4-(methylamino)benzoic acid: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Amino-4-(methylamino)benzoic acid is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for this purpose.[1] This guide provides a comprehensive comparison of a validated HPLC-UV method with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound. The information presented is based on established methodologies for structurally similar compounds, offering a robust framework for application to this compound.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the required level of accuracy, the nature of potential impurities, and the availability of reference standards. The following table summarizes the key performance parameters of HPLC-UV, qNMR, and DSC, drawing from data on analogous aromatic acids and pharmaceutical compounds.

ParameterHPLC-UVQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[2]Measurement of the change in heat flow to a sample as it is heated, with purity determined from the melting point depression.
Primary/Secondary Method Secondary (requires a reference standard of the analyte).Primary (can determine purity without a specific reference standard of the analyte, using a certified internal standard).[2]Absolute method for crystalline substances.[3]
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.Dependent on the thermal behavior of impurities; not suitable for separating isomers with similar melting points.
Sensitivity Generally high, suitable for trace impurity analysis.Typically lower than HPLC, but can be enhanced with high-field instruments.Best suited for substances with high purity (>98.5 mol%).[4]
Accuracy High, with recovery values typically between 98-102%.Very high, often considered a primary ratio method with low uncertainty.[5]Generally good for highly pure, crystalline compounds, with results comparable to chromatography.[3]
Precision (RSD) Typically <2% for repeatability and intermediate precision.Excellent, with RSD values often below 1%.[2]Dependent on sample homogeneity and instrument parameters.
**Linearity (r²) **Excellent, typically >0.999 over a defined concentration range.Inherently linear over a wide dynamic range.Not applicable in the same way as chromatographic or spectroscopic methods.
LOD/LOQ Low, enabling the detection and quantification of trace impurities.Higher than HPLC-UV.Not typically used for trace impurity detection.
Sample Throughput Well-suited for high-throughput analysis with autosamplers.Can be automated, but generally has lower throughput than HPLC.Relatively fast for a single measurement.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on validated methods for aminobenzoic acid isomers and related pharmaceutical compounds and can be adapted for this compound.

Validated HPLC-UV Method (Adaptable)

This method is based on the analysis of p-aminobenzoic acid (PABA) and can be optimized for this compound.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C8, 5 µm, 4.6 x 150 mm (e.g., ZORBAX)[1]

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the absorption maximum of this compound (e.g., 270 nm).[6]

  • Column Temperature: 30 °C

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), the analyte, and a mixture, and by performing stress degradation studies (acidic, basic, oxidative, thermal, and photolytic).

  • Linearity: Determined by analyzing a series of solutions over a concentration range of 50-150% of the target concentration.

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Quantitative NMR (qNMR) Protocol (Adaptable)

This protocol provides a general guideline for purity determination by qNMR using an internal standard.[7]

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • A spectral width that encompasses all signals of interest.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

Differential Scanning Calorimetry (DSC) Protocol (Adaptable)

This protocol is based on the ASTM E928 standard for purity determination by DSC. [8] 1. Sample Preparation:

  • Accurately weigh 1-3 mg of the crystalline this compound sample into a hermetically sealed aluminum DSC pan. [8] 2. DSC Analysis:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Atmosphere: Inert, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Heat the sample at a slow, controlled rate (e.g., 0.5-2 °C/min) through its melting range. [8] 3. Data Analysis:

  • Determine the heat of fusion (ΔHf) from the area of the melting endotherm.

  • The purity is calculated by the instrument software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. [8]The software analyzes the shape of the melting peak to determine the purity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC-UV purity assessment method and the logical relationship for selecting an appropriate purity assessment technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC-UV experimental workflow for purity assessment.

Logical framework for selecting a purity assessment method.

Conclusion

The purity assessment of this compound can be effectively performed using HPLC-UV, qNMR, or DSC. HPLC-UV offers high sensitivity and is ideal for routine quality control and the detection of trace impurities when a reference standard is available. [3]qNMR serves as a powerful primary method that provides an absolute purity value without the need for an analyte-specific standard, making it invaluable in research and development. [9]DSC is a rapid and straightforward technique for determining the purity of highly pure, crystalline materials. [8]The selection of the most appropriate method will depend on the specific analytical needs, the stage of drug development, and the availability of resources. For a comprehensive purity profile, employing orthogonal techniques such as HPLC-UV and qNMR is highly recommended.

References

Cross-Validation of Analytical Results for 3-Amino-4-(methylamino)benzoic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Amino-4-(methylamino)benzoic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding the principles of cross-validation to ensure data integrity and reliability. The information presented is a composite of data available for the target molecule and analogous aromatic amines and benzoic acid derivatives, providing a robust framework for analytical method development and validation.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the characterization of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful and commonly employed techniques. Below is a summary of their typical performance characteristics for the analysis of aromatic amines and related compounds.

ParameterHPLC with UV DetectionLC-MS/MS
**Linearity (R²) **>0.999>0.995
Accuracy (% Recovery) 97 - 108%89 - 100%[1]
Precision (%RSD) < 2%< 16%
Limit of Detection (LOD) 0.42 µg/mL83 times lower than the required 10 µg/kg by legislation[2]
Limit of Quantitation (LOQ) 1.14 µg/mL24 times lower than the required 10 µg/kg by legislation[2]

Note: Data for HPLC is based on validated methods for benzoic acid derivatives[3][4]. Data for LC-MS/MS is based on the analysis of primary aromatic amines[1][2]. This table serves as a general guide; actual performance may vary based on the specific method and instrumentation.

Characterization Data for this compound

Initial characterization of this compound has been performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

TechniqueResults
LC-MS [M+H]⁺: 167.11[5]
¹H-NMR (300 MHz, DMSO-d6) δ 7.47-7.51 (m, 1H), 7.37 (d, J = 2.1Hz, 1H), 6.53 (d, J = 8.4Hz, 1H), 2.90 (s, 3H)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general method for the analysis of benzoic acid derivatives and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 60:40 v/v)[3][4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 234 nm)[3][4].

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the sensitive and selective analysis of primary aromatic amines.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A suitable reversed-phase column (e.g., C18 or PFP).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Precursor and product ions for this compound need to be determined by direct infusion or by a full scan experiment.

  • Sample Preparation: Sample preparation may involve dilution, extraction (e.g., liquid-liquid extraction or solid-phase extraction), and filtration to remove matrix interferences.

  • Method Validation: The method should be validated for parameters including linearity, accuracy, precision, selectivity, LOD, and LOQ[1][7].

¹H-NMR Spectroscopy
  • Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire the proton NMR spectrum according to the instrument's standard operating procedures.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS, for the characterization of this compound.

Cross-Validation Workflow cluster_planning Planning & Protocol Development cluster_execution Execution cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion & Reporting define_scope Define Scope & Acceptance Criteria develop_protocol Develop Cross-Validation Protocol define_scope->develop_protocol analyze_samples_hplc Analyze Homogenous Sample Batch by HPLC develop_protocol->analyze_samples_hplc analyze_samples_lcms Analyze Homogenous Sample Batch by LC-MS/MS develop_protocol->analyze_samples_lcms compare_results Statistically Compare Results analyze_samples_hplc->compare_results analyze_samples_lcms->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria documentation Document Results in a Report evaluate_criteria->documentation conclusion Conclusion on Method Comparability documentation->conclusion

Caption: Workflow for cross-validation of two analytical methods.

Analytical Method Transfer Logical Flow

This diagram outlines the logical steps involved in transferring a validated analytical method from a transferring unit (TU) to a receiving unit (RU).

Analytical_Method_Transfer cluster_labs Comparative Testing start Start: Method Transfer Initiation protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Unit Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials tu_analysis Transferring Unit Analysis materials->tu_analysis ru_analysis Receiving Unit Analysis materials->ru_analysis comparison Compare Data & Perform Statistical Analysis tu_analysis->comparison ru_analysis->comparison decision Acceptance Criteria Met? comparison->decision investigation Investigate Deviations & Re-test decision->investigation No end End: Method Successfully Transferred decision->end Yes investigation->tu_analysis investigation->ru_analysis

Caption: Logical flow for analytical method transfer between laboratories.

References

A Comparative Analysis of the Acidity of Benzoic and Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of benzoic acid and its ortho-, meta-, and para-aminobenzoic acid isomers. The analysis is supported by experimental pKa data and an exploration of the underlying electronic and structural effects that govern these properties.

Quantitative Acidity Data

The acidity of an acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for benzoic acid and the three isomers of aminobenzoic acid in water at 25°C are summarized below.

CompoundStructureIsomer PositionpKa
Benzoic AcidC₆H₅COOH-4.20[1][2]
3-Aminobenzoic AcidH₂NC₆H₄COOHmeta4.78[3][4]
2-Aminobenzoic AcidH₂NC₆H₄COOHortho4.78[2]
4-Aminobenzoic AcidH₂NC₆H₄COOHpara4.85[5]

Note: Aminobenzoic acids are amphoteric and possess two pKa values corresponding to the carboxylic acid and the protonated amino group. The values presented here for the amino-isomers are the macroscopic constants often cited in comparative contexts.

Analysis of Acidity Trends

The acidity of substituted benzoic acids is determined by the interplay of inductive and resonance effects of the substituent group.[6][7] The amino group (-NH₂) is electron-withdrawing through induction (-I effect) due to the electronegativity of nitrogen, but it is strongly electron-donating through resonance (+R effect) due to the lone pair of electrons on the nitrogen atom.[7] Overall, the electron-donating resonance effect is dominant, which is why all three aminobenzoic acid isomers are weaker acids (have a higher pKa) than benzoic acid itself.[8]

  • Benzoic Acid (pKa = 4.20): This serves as the reference compound for comparison. Its acidity is determined by the stability of the benzoate conjugate base, which is stabilized by resonance delocalization of the negative charge across the carboxylate group.[1]

  • 3-Aminobenzoic Acid (meta, pKa = 4.78): In the meta position, the strong +R effect of the amino group does not extend to the carboxyl group.[7] Therefore, only the weaker, electron-withdrawing -I effect influences the carboxyl group. This inductive withdrawal of electron density provides a slight stabilization to the conjugate base compared to the ortho and para isomers, making m-aminobenzoic acid the strongest acid among the three isomers.[9]

  • 2-Aminobenzoic Acid (ortho, pKa = 4.78): The acidity of the ortho isomer is significantly reduced by a phenomenon known as the "ortho effect." In this case, intramolecular hydrogen bonding occurs between the hydrogen of the carboxylic acid and the lone pair of electrons on the adjacent amino group.[10][11] This interaction stabilizes the protonated acid form, making the proton more difficult to remove and thereby decreasing the acidity.[10][11]

  • 4-Aminobenzoic Acid (para, pKa = 4.85): From the para position, the amino group exerts its powerful electron-donating resonance effect (+R) most effectively.[9] This effect pushes electron density onto the benzene ring and toward the carboxyl group, which destabilizes the resulting carboxylate anion after deprotonation. This significant destabilization of the conjugate base makes p-aminobenzoic acid the weakest acid in this series.[9]

Based on these effects, the order of acidity is: Benzoic Acid > 3-Aminobenzoic Acid ≈ 2-Aminobenzoic Acid > 4-Aminobenzoic Acid

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in chemical and pharmaceutical research. Several robust methods are commonly employed.[12]

1. Potentiometric Titration: This is the most common and direct method for determining pKa.

  • Principle: The acid of interest is dissolved in water and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the base is added.

  • Procedure:

    • A known concentration of the acid is prepared.

    • A standardized solution of a strong base is incrementally added to the acid solution.

    • The pH is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of base added.

  • Data Analysis: The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa is equal to the pH at the point where half of the acid has been neutralized (the half-equivalence point).

2. UV-Vis Spectrophotometry: This method is applicable when the acid and its conjugate base exhibit different ultraviolet or visible light absorption spectra.

  • Principle: The absorbance of a solution containing the acid is measured at a fixed wavelength across a range of pH values. The ratio of the protonated (HA) and deprotonated (A⁻) forms changes with pH, leading to a change in absorbance.

  • Procedure:

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of the acid is added to each buffer solution.

    • The UV-Vis spectrum is recorded for each solution to identify a wavelength with a significant difference in absorbance between the acidic and basic forms.

    • The absorbance is measured at this chosen wavelength for all samples.

  • Data Analysis: The pKa is calculated by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoid plot corresponds to the pKa.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa by observing the change in the chemical shift of a nucleus (typically ¹H) close to the acidic site as a function of pH.[12][13]

  • Principle: The local electronic environment of a nucleus changes upon protonation or deprotonation, leading to a change in its chemical shift. This change is most pronounced for nuclei near the ionizing group.

  • Procedure:

    • A series of buffered solutions of the sample are prepared at various known pH values.

    • The NMR spectrum (e.g., ¹H NMR) is acquired for each sample.

    • The chemical shift of a specific proton that is sensitive to the ionization state is recorded for each pH.

  • Data Analysis: A plot of the chemical shift versus pH yields a sigmoid curve. The pKa is the pH at the inflection point of this curve.[12]

Visualizations

The following diagram illustrates the logical relationships between the key electronic and structural factors that influence the acidity of aminobenzoic acids relative to benzoic acid.

Acidity_Factors cluster_effects Electronic & Structural Effects cluster_stability Conjugate Base (Anion) Stability cluster_acid_stability Acid Form Stability cluster_compounds Application to Isomers Inductive Effect (-I) Inductive Effect (-I) Anion Stabilized Anion Stabilized Inductive Effect (-I)->Anion Stabilized Resonance Effect (+R) Resonance Effect (+R) Anion Destabilized Anion Destabilized Resonance Effect (+R)->Anion Destabilized Intramolecular H-Bonding Intramolecular H-Bonding Acid Form Stabilized Acid Form Stabilized Intramolecular H-Bonding->Acid Form Stabilized Acidity Acidity Anion Stabilized->Acidity Increases Anion Destabilized->Acidity Decreases Acid Form Stabilized->Acidity Decreases meta m-Aminobenzoic Acid -I effect dominates meta:f1->Inductive Effect (-I) para p-Aminobenzoic Acid +R effect dominates para:f1->Resonance Effect (+R) ortho o-Aminobenzoic Acid Intramolecular H-Bonding ortho:f1->Intramolecular H-Bonding

Caption: Factors influencing the acidity of aminobenzoic acids.

References

A Comparative Guide to the Mechanical and Thermal Performance of Novel Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the mechanical and thermal properties of recently developed aromatic polyamides against established commercial benchmarks, namely Kevlar® and Nomex®. The data presented is curated from recent scientific literature and is intended to assist researchers and scientists in evaluating the potential of these novel materials for advanced applications.

Comparative Data of Mechanical and Thermal Properties

The following tables summarize the key mechanical and thermal performance indicators of several novel aromatic polyamides alongside the well-established properties of Kevlar® 49 and Nomex®. This allows for a direct comparison of their tensile strength, Young's modulus, elongation at break, glass transition temperature (Tg), and 10% weight loss temperature (Td).

Table 1: Mechanical Properties of Novel Aromatic Polyamides and Commercial Benchmarks

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Novel Polyamide 1 (Adamantane-based) [1]77 - 921.5 - 2.5-
Novel Polyamide 2 (Phthalazinone-based) [2]---
Novel Polyamide 3 (Xanthene-based) [2]---
Kevlar® 49 [3][4][5]3000 - 3600112 - 1242.4 - 3.6
Nomex® [6]~300~5~30

Note: Data for some novel polyamides are not available in the reviewed literature.

Table 2: Thermal Properties of Novel Aromatic Polyamides and Commercial Benchmarks

MaterialGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td) (°C, in N2)
Novel Polyamide 1 (Adamantane-based) [1]240 - 300> 450
Novel Polyamide 2 (Phthalazinone-based) [2]237 - 254-
Novel Polyamide 3 (Xanthene-based) [2]236 - 298490 - 535
Kevlar® 49 ~370 (Decomposition)~500
Nomex® [7]~275> 400

Note: The thermal behavior of Kevlar is characterized by decomposition rather than a distinct glass transition.

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies. The following are detailed protocols for the key experiments cited.

Determination of Mechanical Properties (Tensile Testing)

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[8][9][10][11][12]

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens of the polyamide materials are prepared according to the dimensions specified in the ASTM D638 standard. The thickness and width of the gauge section are precisely measured.

  • Test Setup: A universal testing machine (UTM) equipped with appropriate grips is used. The specimen is securely clamped in the grips, ensuring proper alignment. An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • Test Execution: The specimen is pulled at a constant crosshead speed until it fractures. The load (force) and the corresponding elongation (displacement) are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Young's Modulus (Tensile Modulus): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[2][13][14][15][16]

Methodology:

  • Sample Preparation: A small, representative sample of the polyamide (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (usually nitrogen) to prevent oxidative degradation. The temperature program is set to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Test Execution: The furnace is heated according to the programmed temperature profile. The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The TGA curve (weight percent vs. temperature) is analyzed to determine the thermal decomposition temperature (Td). The Td is often reported as the temperature at which a certain percentage of weight loss occurs, typically 10% (T10%).

Determination of Glass Transition Temperature (Differential Scanning Calorimetry - DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry.[1][17][18][19][20]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polyamide (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas. The instrument is programmed to perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical heating and cooling rate is 10-20 °C/min.

  • Test Execution: The sample and reference pans are heated and cooled at the programmed rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve during the second heating scan. It is typically determined as the midpoint of this transition.

Visualizations

The following diagrams illustrate the fundamental chemical structure of aromatic polyamides and a typical workflow for their characterization.

cluster_monomers Monomers cluster_polymerization Polycondensation cluster_properties Key Properties diamine Aromatic Diamine (H₂N-Ar-NH₂) polyamide Aromatic Polyamide [-NH-Ar-NH-CO-Ar'-CO-]n diamine->polyamide + diacid Aromatic Diacid Chloride (ClOC-Ar'-COCl) diacid->polyamide mechanical High Mechanical Strength polyamide->mechanical Influenced by Rigid Backbone thermal Excellent Thermal Stability polyamide->thermal Influenced by Strong H-Bonds

Caption: General chemical structure of aromatic polyamides.

cluster_synthesis Material Preparation cluster_characterization Property Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Novel Aromatic Polyamide film_casting Film Casting / Fiber Spinning synthesis->film_casting mechanical_testing Mechanical Testing (ASTM D638) film_casting->mechanical_testing tga_analysis Thermogravimetric Analysis (ASTM E1131) film_casting->tga_analysis dsc_analysis Differential Scanning Calorimetry (ASTM D3418) film_casting->dsc_analysis data_compilation Data Compilation & Tabulation mechanical_testing->data_compilation tga_analysis->data_compilation dsc_analysis->data_compilation benchmark_comparison Comparison with Benchmarks (Kevlar®, Nomex®) data_compilation->benchmark_comparison performance_evaluation Performance Evaluation benchmark_comparison->performance_evaluation

Caption: Experimental workflow for polyamide characterization.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-(methylamino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3-Amino-4-(methylamino)benzoic acid is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, minimizing risks and environmental impact.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is known to cause skin, eye, and respiratory irritation[1][2].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.To prevent skin contact and irritation[1][3].
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is possible.To protect eyes from dust particles and splashes[1][2].
Skin and Body Protection A lab coat or chemical-resistant apron. For significant handling, a complete suit protecting against chemicals may be required[3].To protect skin from accidental contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. Use a particulate filter respirator[3][4].To prevent inhalation of dust, which can cause respiratory irritation[1][5].

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure to personnel and the environment.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location[3][5].

  • Ensure adequate ventilation[1][3][5].

Step 2: Assemble Spill Cleanup Materials

Table 2: Spill Cleanup Kit Components

MaterialPurpose
Inert Absorbent Material Sand, vermiculite, or other non-combustible absorbent material to cover and contain the spill.
Cleanup Tools Scoop, shovel, or dustpan and brush (use non-sparking tools). A vacuum cleaner with a HEPA filter can also be used.
Waste Container A clearly labeled, sealable container for hazardous waste.
Decontamination Solution Soap and water for cleaning the spill area after the bulk material has been removed.

Step 3: Contain and Clean the Spill

  • Wearing the appropriate PPE, carefully cover the spill with an inert absorbent material to prevent the generation of dust[3][5].

  • Gently sweep or scoop the absorbed material into the designated hazardous waste container[1][3][5]. Avoid actions that create dust.

  • Once the bulk of the material is removed, decontaminate the area with soap and water.

  • Place all contaminated cleaning materials, including gloves and wipes, into the hazardous waste container.

Step 4: Post-Cleanup

  • Seal and label the hazardous waste container.

  • Wash hands and any exposed skin thoroughly with soap and water[1].

  • Report the spill to the appropriate safety officer or department.

III. Waste Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental contamination. Do not allow the product to enter drains, waterways, or soil[1][6].

Operational Disposal Plan:

  • Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials from spills, and empty containers, in a suitable, closed, and clearly labeled container[1][3][5].

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2].

  • Professional Disposal:

    • The primary method of disposal is to engage a licensed professional waste disposal service[5].

    • The waste should be disposed of at an approved waste disposal plant[1][2][6].

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method[5].

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product[5].

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Material Handling Event cluster_collection Waste Collection cluster_spill Spill Response cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Routine Use or Accidental Spill A->B C Collect Waste Material (Unused Product, Contaminated Items) B->C Routine Waste E Evacuate & Secure Area B->E Spill Occurs D Place in Labeled, Sealed Hazardous Waste Container C->D I Store Waste Container in a Cool, Dry, Well-Ventilated Area D->I F Contain Spill with Inert Material E->F G Sweep/Scoop into Waste Container F->G H Decontaminate Spill Area G->H H->D Transfer Contaminated Materials J Contact Licensed Professional Waste Disposal Service I->J K Transport to Approved Waste Disposal Plant J->K L Incineration with Afterburner and Scrubber K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-(methylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 66315-15-9). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. Ingestion and inhalation are also potential routes of harmful exposure.

Hazard Category GHS Classification Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and splashes.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Required when handling the powder outside of a chemical fume hood to prevent inhalation.[2][3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing exposure and preventing environmental contamination.

Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All necessary equipment, such as spatulas, weigh boats, and containers, should be assembled in a designated handling area, preferably within a chemical fume hood.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.

    • Use a disposable weigh boat to prevent cross-contamination.

    • Handle the solid with care to minimize dust generation.

    • Close the container tightly after use.

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent and dispose of cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

    • Remove and dispose of contaminated PPE in the designated hazardous waste stream.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical.

  • Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste. This waste must be disposed of through a licensed professional waste disposal service.[1][3]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, are to be considered hazardous waste. These items must be collected in a designated and properly labeled hazardous waste container.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 handling1 Weigh and Transfer Chemical prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Hazardous Waste cleanup2->cleanup3 waste_solid Solid Chemical Waste cleanup2->waste_solid Unused Chemical waste_contaminated Contaminated PPE & Materials cleanup2->waste_contaminated Used Gloves, etc.

Caption: Workflow for Safe Handling and Disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.